molecular formula C7H15ClN2O B2893083 3-(Aminomethyl)azepan-2-one hydrochloride CAS No. 2137604-86-3

3-(Aminomethyl)azepan-2-one hydrochloride

Cat. No.: B2893083
CAS No.: 2137604-86-3
M. Wt: 178.66
InChI Key: VPWFQXLPIOMVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)azepan-2-one hydrochloride is a functionalized azepane derivative offered as a high-purity chemical building block for medicinal chemistry and drug discovery research. The compound features a seven-membered azepan-2-one (lactam) ring system, a privileged scaffold recognized among the top 100 most frequently used ring systems in small-molecule pharmaceuticals . The 3-(aminomethyl) substitution provides a versatile handle for synthetic elaboration, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The azepane motif is a saturated seven-membered heterocyclic ring containing one nitrogen atom and is a key structural component in numerous biologically active compounds and several FDA-approved drugs . Azepane-based hybrids have demonstrated a wide spectrum of pharmacological activities in scientific research, including potential as anticancer agents, α-glucosidase inhibitors for diabetes, antimicrobials, and histamine H3 receptor antagonists for central nervous system disorders . While the specific biological profile of 3-(Aminomethyl)azepan-2-one hydrochloride is yet to be fully characterized, its structure aligns with compounds investigated for these purposes. The primary amine, presented as a hydrochloride salt for improved stability and solubility, is ideally suited for amide bond formation or reductive amination, facilitating its integration into complex target molecules. Applications: This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Its potential research applications include use as a precursor for the development of protease inhibitors, enzyme ligands, and peptidomimetics. It is also a candidate for generating molecular hybrids with potential activity against metabolic and neurological diseases. Handling Notes: The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment, including gloves and safety glasses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)azepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-5-6-3-1-2-4-9-7(6)10;/h6H,1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWFQXLPIOMVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137604-86-3
Record name 3-(aminomethyl)azepan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide: 3-(Aminomethyl)azepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Aminomethyl)azepan-2-one hydrochloride (CAS: 1019354-01-8 for free base analog) is a specialized heterocyclic building block belonging to the class of


-functionalized lactams. Structurally, it consists of a seven-membered caprolactam (azepan-2-one) ring with a primary aminomethyl group attached at the C3 position (alpha to the carbonyl).

This molecule serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics (as a constrained lysine mimic) and protease inhibitors . Its unique geometry allows it to lock peptide backbones into specific conformations (e.g.,


-turns), making it invaluable for structure-activity relationship (SAR) studies in drug discovery.

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule features two distinct nitrogen centers with vastly different electronic environments:

  • Exocyclic Primary Amine (

    
    ):  Highly nucleophilic and basic (
    
    
    
    ). This is the primary site for derivatization (acylation, alkylation).
  • Endocyclic Lactam Nitrogen (

    
    ):  Non-basic and poor nucleophile due to resonance delocalization with the carbonyl. It remains inert under mild conditions but can be alkylated or hydrolyzed under forcing conditions.
    

Stereochemistry: The C3 position is a chiral center. While often supplied as a racemate (


), the enantiopure forms (

or

) are crucial for stereoselective biological interactions.
Physicochemical Properties Table
PropertyData / Description
IUPAC Name 3-(Aminomethyl)azepan-2-one hydrochloride
Common Name

-(Aminomethyl)-

-caprolactam HCl
CAS Number 1019354-01-8 (Free Base) / Salt forms vary
Molecular Formula

Molecular Weight 142.20 g/mol (Free Base) / 178.66 g/mol (HCl Salt)
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O)
pKa (Amine) ~9.5 (Estimated, typical for primary alkyl amines)
pKa (Lactam) ~ -0.5 to -1.0 (Protonation occurs on Oxygen)
Hygroscopicity High (Store under desiccant)

Synthetic Pathways

The synthesis of 3-(aminomethyl)azepan-2-one typically proceeds via the functionalization of the parent caprolactam ring. The most robust industrial route involves the reduction of a 3-cyano intermediate.

Core Synthetic Route: Nitrile Reduction

This pathway ensures the preservation of the seven-membered ring while introducing the aminomethyl group.

  • Protection: Caprolactam is N-protected (e.g., N-Boc or N-Trimethylsilyl) to prevent side reactions at the amide nitrogen.

  • 
    -Functionalization:  The protected lactam is deprotonated with a strong base (LDA or LiHMDS) at -78°C to form the enolate, which is then trapped with a cyanating agent (e.g., tosyl cyanide or chlorosulfonyl isocyanate) to yield 3-cyanoazepan-2-one .
    
  • Reduction: The nitrile group is selectively hydrogenated using Raney Nickel or

    
     in the presence of acid (to prevent secondary amine formation) or reduced with 
    
    
    
    .
  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Caprolactam Caprolactam (Azepan-2-one) Protection N-Protection (Boc/TMS) Caprolactam->Protection Step 1 Enolate Lithium Enolate (LDA, -78°C) Protection->Enolate Step 2 Nitrile 3-Cyano Intermediate Enolate->Nitrile Step 3: CN Source Reduction Nitrile Reduction (H2/Raney Ni or LAH) Nitrile->Reduction Step 4 Product 3-(Aminomethyl) azepan-2-one HCl Reduction->Product Step 5: HCl/Dioxane

Caption: Step-by-step synthetic pathway via the 3-cyano intermediate.

Reactivity & Experimental Protocols

Chemoselectivity Profile

The molecule presents a "tale of two nitrogens." Successful application requires distinguishing between the reactive exocyclic amine and the stable lactam.

  • Acylation (Amide Coupling): The primary amine reacts rapidly with activated esters (NHS, HOBt) or acid chlorides. The lactam nitrogen does not interfere under standard coupling conditions (pH 7-9).

  • Lactam Ring Opening: The 7-membered ring is thermodynamically stable but can be opened by hydrolysis in boiling 6N HCl or strong alkali (

    
    ), yielding the corresponding 
    
    
    
    -amino acid derivative (2-(aminomethyl)-6-aminohexanoic acid).
  • Alkylation: The primary amine can be mono- or dialkylated. To alkylate the lactam nitrogen, the primary amine must first be protected (e.g., with Boc), followed by treatment with

    
     and an alkyl halide.
    
Experimental Protocol: N-Acylation (Peptide Coupling)

Objective: Coupling 3-(aminomethyl)azepan-2-one HCl to a carboxylic acid (


).

Materials:

  • 3-(Aminomethyl)azepan-2-one HCl (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid in anhydrous DMF (

    
     concentration) under nitrogen.
    
  • Activation: Add EDC

    
    HCl and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Neutralization: In a separate vial, dissolve 3-(aminomethyl)azepan-2-one HCl in minimal DMF and add DIPEA to liberate the free amine.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS (Look for mass

    
    ).
    
  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
Reactivity Logic Map

Reactivity Core 3-(Aminomethyl) azepan-2-one Acylation Amide Coupling (EDC/NHS) Core->Acylation Primary Amine (Nucleophile) RedAmin Reductive Amination (Aldehyde/NaBH3CN) Core->RedAmin Primary Amine Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Core->Hydrolysis Lactam (Harsh Conditions) N_Alkylation Lactam N-Alkylation (NaH, R-X) Core->N_Alkylation Lactam Nitrogen (Requires Protection of NH2) Peptide Peptidomimetic Scaffold Acylation->Peptide OpenChain Diamino Acid (Ring Open) Hydrolysis->OpenChain N_Sub N-Functionalized Lactam N_Alkylation->N_Sub

Caption: Chemoselective reactivity pathways for the amine and lactam functionalities.

Applications in Medicinal Chemistry

Peptidomimetics & Foldamers

The 7-membered lactam ring acts as a conformational lock . When incorporated into a peptide chain via the aminomethyl group, it restricts the rotation of the backbone, often inducing a


-turn  or 

-turn
conformation. This is critical for designing mimics of protein secondary structures to inhibit protein-protein interactions.
Lysine Mimetics

The structure can be viewed as a "constrained lysine." The aminomethyl arm mimics the


-amino group of lysine, but the tethering to the ring reduces the entropic penalty of binding. This is used in:
  • Protease Inhibitors: Targeting serine proteases where a basic residue is required in the S1 pocket.

  • Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) motif where the spacing between the basic nitrogen and the acidic group is critical.

Handling & Safety

  • Storage: The hydrochloride salt is hygroscopic . Store at -20°C or 4°C in a tightly sealed container, preferably under argon or nitrogen.

  • Stability: Solutions in water or DMSO are stable for days at room temperature. Avoid prolonged exposure to strong bases in protic solvents to prevent ring opening.

  • Safety: Treat as a potential irritant (Skin/Eye). Standard PPE (gloves, goggles, lab coat) is mandatory. No specific severe toxicity data is reported, but as a bioactive scaffold, handle with care.

References

  • PubChem. (n.d.). 3-(Aminomethyl)azepan-2-one. National Library of Medicine. Retrieved from [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron. (Contextual reference for azepan-2-one scaffolds).

The Strategic deployment of 3-(Aminomethyl)azepan-2-one Hydrochloride as a Premier Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug discovery and development. The inherent chirality of biological targets necessitates the use of enantiomerically pure building blocks to ensure optimal efficacy and minimize off-target effects. Among the diverse arsenal of chiral synthons, 3-(aminomethyl)azepan-2-one hydrochloride has emerged as a particularly valuable scaffold, offering a unique combination of a constrained lactam ring and a versatile primary amine functionality. This guide provides a comprehensive technical overview of 3-(aminomethyl)azepan-2-one hydrochloride, encompassing its stereoselective synthesis, chiral resolution, and strategic applications in the synthesis of complex, high-value pharmaceutical agents.

The Molecular Architecture and Strategic Importance

3-(Aminomethyl)azepan-2-one, a derivative of caprolactam, possesses a chiral center at the C3 position. The hydrochloride salt form enhances its stability and handling characteristics. The strategic importance of this building block lies in the distinct functionalities it presents:

  • The Azepan-2-one (Caprolactam) Ring: This seven-membered lactam provides a rigid, three-dimensional framework that can be used to orient substituents in a precise and predictable manner. This conformational constraint is crucial for achieving high-affinity interactions with biological targets.

  • The C3-Aminomethyl Group: The primary amine at the C3 position serves as a key handle for introducing a wide array of substituents and for building out the molecular complexity of the target API. Its nucleophilicity allows for a variety of chemical transformations, including amidation, alkylation, and reductive amination.

The combination of these features makes 3-(aminomethyl)azepan-2-one a powerful tool for navigating the chemical space in the quest for novel therapeutics.

Pathways to Enantiopurity: Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-(aminomethyl)azepan-2-one is a critical first step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach to obtaining a single enantiomer. While specific routes for 3-(aminomethyl)azepan-2-one are often proprietary, the principles of asymmetric catalysis can be applied to its synthesis. One conceptual approach involves the asymmetric hydrogenation of a suitable prochiral precursor.

Conceptual Asymmetric Synthesis Workflow:

Asymmetric Synthesis Workflow Start Prochiral Precursor (e.g., unsaturated lactam) Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Hydrogenation Enantiopure Enantiopure Intermediate Hydrogenation->Enantiopure Functionalization Functional Group Interconversion Enantiopure->Functionalization Product (R)- or (S)-3-(Aminomethyl)azepan-2-one Hydrochloride Functionalization->Product

Caption: Conceptual workflow for the asymmetric synthesis of 3-(aminomethyl)azepan-2-one.

The choice of the chiral catalyst is paramount in determining the stereochemical outcome of the reaction. Catalysts based on transition metals like rhodium or ruthenium, complexed with chiral phosphine ligands (e.g., DuPhos, BINAP), are often employed for such transformations. The causality behind this choice lies in the ability of the chiral ligand to create a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.

Chiral Resolution: Separating Enantiomers

Chiral resolution is a widely used industrial method for obtaining enantiomerically pure compounds.[1] This approach involves the separation of a racemic mixture into its constituent enantiomers.

A common and scalable method for resolving amines is through the formation of diastereomeric salts with a chiral resolving agent.[2][3] For a racemic mixture of 3-(aminomethyl)azepan-2-one, a chiral acid such as tartaric acid or its derivatives can be employed.[4][5]

The principle behind this technique is the reaction of the racemic base with an enantiomerically pure acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Protocol for Diastereomeric Salt Resolution:

  • Salt Formation: Dissolve the racemic 3-(aminomethyl)azepan-2-one in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

  • Isolation of the Less Soluble Diastereomer: Isolate the crystallized salt by filtration.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

  • Isolation of the Enantiopure Product: Extract the free amine into an organic solvent and subsequently convert it to the hydrochloride salt by treatment with HCl.

This process is self-validating in that the optical purity of the resolved amine can be readily determined at each stage using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for separating enantiomers.[6][7] Lipases are a class of enzymes that are frequently used for the resolution of racemic amines and alcohols.[7] The underlying principle is the differential rate of reaction of the two enantiomers with a particular enzyme.

In a typical scenario, a lipase can be used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated based on their different chemical properties.

Conceptual Enzymatic Kinetic Resolution Workflow:

Enzymatic Kinetic Resolution Racemate Racemic 3-(Aminomethyl)azepan-2-one Acylation Enantioselective Acylation Racemate->Acylation Enzyme Lipase Enzyme->Acylation Mixture Mixture of: (R)-Acylated Amine (S)-Unreacted Amine Acylation->Mixture Separation Separation Mixture->Separation Product1 (R)-Acylated Amine Separation->Product1 Product2 (S)-Unreacted Amine Separation->Product2 Hydrolysis Hydrolysis Product1->Hydrolysis FinalProduct (R)-3-(Aminomethyl)azepan-2-one Hydrolysis->FinalProduct

Caption: Conceptual workflow for the enzymatic kinetic resolution of 3-(aminomethyl)azepan-2-one.

The efficiency of this process is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is indicative of a highly selective and therefore synthetically useful transformation.

Strategic Applications in Drug Synthesis

The true value of 3-(aminomethyl)azepan-2-one hydrochloride as a chiral building block is demonstrated in its application in the synthesis of complex APIs. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, particularly those targeting enzymes such as proteases and peptidases.

Case Study: A Key Component in Anticoagulant and Antidiabetic Drug Candidates

While specific proprietary syntheses cannot be detailed, the structural motif of 3-(aminomethyl)azepan-2-one is found in several patented drug candidates, particularly in the areas of anticoagulation (e.g., Factor Xa inhibitors) and diabetes (e.g., DPP-4 inhibitors).

In the context of Factor Xa inhibitors, the aminomethyl group can be used to append a key recognition element that binds to the S1 pocket of the enzyme, while the lactam ring serves as a rigid scaffold to orient other pharmacophoric groups. Similarly, in the design of DPP-4 inhibitors, the primary amine can mimic the N-terminus of the natural substrate, leading to potent and selective inhibition.

Illustrative Reaction Scheme:

A representative synthetic transformation involves the coupling of enantiopure 3-(aminomethyl)azepan-2-one with a carboxylic acid to form an amide bond. This is a fundamental reaction in the synthesis of many pharmaceuticals.

Amide Coupling Reaction Amine (R)- or (S)-3-(Aminomethyl)azepan-2-one Coupling Amide Coupling (e.g., EDC, HOBt) Amine->Coupling Acid R-COOH (Carboxylic Acid Fragment) Acid->Coupling Product Target Molecule Fragment Coupling->Product

Sources

The Strategic Role of 3-(Aminomethyl)azepan-2-one in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, including poor metabolic stability and low bioavailability. Peptidomimetics—synthetic molecules that replicate the biological activity of peptides—offer a robust solution to these challenges.[1][2] This guide delves into the strategic application of a specific, conformationally constrained building block, 3-(Aminomethyl)azepan-2-one, a cyclic β-amino acid surrogate. We will explore its structural significance, its role in mimicking critical secondary structures, detailed synthetic and analytical protocols, and its potential to accelerate the development of next-generation therapeutics.

The Peptidomimetic Imperative: Overcoming Biological Barriers

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets.[1] However, their translation from discovery to clinical application is fraught with challenges.

  • Proteolytic Degradation: Natural peptides are rapidly cleaved by proteases in the gastrointestinal tract and serum, leading to very short in-vivo half-lives.[1]

  • Poor Membrane Permeability: The high polarity and molecular weight of many peptides prevent them from crossing cellular membranes to reach intracellular targets.

  • Conformational Flexibility: The inherent flexibility of linear peptides means they exist in a multitude of conformations in solution, only one of which is the "active" conformation. This can lead to reduced affinity and off-target effects.[2]

Peptidomimetic design seeks to systematically address these issues by modifying the peptide structure to create drug-like molecules that retain or enhance biological activity while possessing superior pharmacokinetic properties.[2][3] A cornerstone of this approach is the use of non-natural amino acids, particularly β-amino acids.

The Power of the β-Amino Acid Scaffold

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone.[4][5] This seemingly minor alteration imparts profound and advantageous properties.

Table 1: Comparison of α-Peptides and β-Peptide Containing Mimetics

PropertyNatural α-PeptidesPeptidomimetics with β-Amino AcidsRationale for Improvement
Proteolytic Stability LowHighThe altered peptide backbone is not recognized by the active sites of most proteases.[5][6]
Structural Diversity Limited to L-α-amino acidsVastThe extra carbon atom allows for multiple stereoisomers and substitution patterns.[4][6]
Secondary Structure Requires long sequencesCan form stable helices and turns with very short sequences.[5][7]The backbone has a strong intrinsic propensity to fold into well-defined secondary structures.
Bioavailability Generally PoorCan be ImprovedEnhanced stability and modified polarity can improve absorption and distribution.[1]

The incorporation of cyclic β-amino acids, such as 3-(Aminomethyl)azepan-2-one, represents a further refinement of this strategy, offering unparalleled control over molecular conformation.[8]

Spotlight on 3-(Aminomethyl)azepan-2-one: A Scaffold for Conformational Rigidity

3-(Aminomethyl)azepan-2-one is a derivative of caprolactam, a seven-membered cyclic amide.[9][10] Its structure positions it as a powerful tool for inducing specific secondary structures within a peptide chain.

  • Structure: It consists of a seven-membered azepanone ring with an aminomethyl group at the C3 position. This structure effectively serves as a constrained β-amino acid, where the backbone atoms are locked in a specific orientation by the ring.

  • Key Function: Its primary role is to act as a β-turn mimetic . β-turns are secondary structures crucial for molecular recognition in many protein-protein interactions.[11] By replacing two amino acids in a sequence (positions i+1 and i+2) with a rigid scaffold like 3-(Aminomethyl)azepan-2-one, a researcher can force the peptide chain to adopt a stable, biologically active turn conformation.[12]

Caption: Mimicking a β-turn with a constrained scaffold.

Experimental Protocols: Synthesis and Incorporation

The successful use of 3-(Aminomethyl)azepan-2-one requires robust synthetic and analytical methodologies. The overall workflow involves synthesizing the building block, incorporating it into a peptide sequence, and verifying the final product.

Caption: Overall workflow for creating the target peptidomimetic.
Protocol: Synthesis of Fmoc-Protected 3-(Aminomethyl)azepan-2-one

Causality: Direct incorporation into Solid-Phase Peptide Synthesis (SPPS) requires the amine to be protected with a base-labile group, typically Fmoc (9-fluorenylmethyloxycarbonyl).

  • Starting Material: Commercially available 3-(Aminomethyl)azepan-2-one.

  • Dissolution: Dissolve 1 equivalent of 3-(Aminomethyl)azepan-2-one in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add 2.5 equivalents of sodium bicarbonate (NaHCO₃) to create a basic environment.

  • Fmoc Protection: Add 1.1 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), dissolved in dioxane, dropwise to the stirring solution. The nucleophilic primary amine will attack the electrophilic carbonyl of the Fmoc-OSu.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the mixture with 1M HCl to a pH of ~2. Extract the aqueous layer three times with ethyl acetate. The protonated product will move to the organic layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, gradient of methanol in dichloromethane) to yield the pure, protected building block.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]

Protocol: Incorporation into a Peptide via Fmoc-SPPS

Causality: SPPS allows for the sequential, controlled addition of amino acids to build a peptide chain on a solid support, enabling the synthesis of complex sequences.[15] This protocol assumes the use of a standard automated peptide synthesizer.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin-bound amino acid, liberating a free amine.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Coupling: Activate 3 equivalents of the next standard Fmoc-protected α-amino acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[16] Add this solution to the resin. The activated carboxyl group will react with the free amine on the resin to form a new peptide bond.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Incorporation of the Mimetic: To incorporate the custom building block, use the synthesized Fmoc-protected 3-(Aminomethyl)azepan-2-one in the coupling step. A double coupling (repeating the coupling step twice) is recommended to ensure complete reaction due to potential steric hindrance.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the crude peptide pellet under vacuum.

Structural and Functional Characterization

Rigorous characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic.

Protocol: Mass Spectrometry Analysis

Causality: Mass spectrometry provides a precise measurement of the molecular weight of the synthesized compound, serving as the primary confirmation of its identity.[17][18]

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[19]

  • Data Acquisition: Acquire the mass spectrum. The observed mass should correspond to the calculated theoretical mass of the peptidomimetic. High-resolution mass spectrometry can confirm the elemental composition.

  • Tandem MS (MS/MS): To confirm the sequence, select the parent ion and subject it to fragmentation (e.g., collision-induced dissociation).[17] The resulting fragment ions (b- and y-ions) can be analyzed to verify the sequence of amino acids and the correct incorporation of the 3-(Aminomethyl)azepan-2-one moiety.

Table 2: Example Mass Spectrometry Data

CompoundTheoretical Mass (M+H)⁺Observed Mass (M+H)⁺Deviation (ppm)
Ac-Tyr-(Aza)-Phe-NH₂*481.2503481.25091.2

*Where (Aza) represents the incorporated 3-(Aminomethyl)azepan-2-one residue.

Protocol: NMR Spectroscopy Analysis

Causality: NMR spectroscopy is the most powerful technique for determining the three-dimensional solution structure of a molecule.[13][20] It provides definitive proof of the desired β-turn conformation.

  • Sample Preparation: Dissolve the purified peptidomimetic in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides initial information on the chemical environment of all protons. The presence of distinct, well-dispersed amide proton signals is often an indicator of a stable, folded structure.[21]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close to each other in space (< 5 Å), even if they are far apart in the sequence. A strong NOE between the amide proton of residue i+3 and the alpha proton of residue i is the classic signature of a β-turn.

  • Structure Calculation: The distance restraints derived from NOESY data are used as input for molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

Conclusion and Future Perspectives

3-(Aminomethyl)azepan-2-one represents a highly valuable, pre-organized scaffold for modern peptidomimetic design. Its ability to enforce a stable β-turn conformation allows researchers to lock a peptide into its bioactive structure, thereby enhancing receptor affinity and specificity.[12] The incorporation of this and similar cyclic β-amino acid surrogates directly addresses the core liabilities of peptide therapeutics, leading to compounds with significantly improved proteolytic resistance and drug-like properties.[6][8]

Future work will likely focus on developing a wider array of substituted azepanone scaffolds to allow for precise positioning of various side-chains, further expanding the chemical space accessible to drug designers. As synthetic methodologies become more streamlined, these powerful building blocks will play an increasingly critical role in the development of novel therapeutics for a wide range of diseases, from cancer to metabolic disorders.

References

  • Chatterjee, S., et al. (2008). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 15(29), 3086-3103.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005).
  • Bentham Science Publishers. (n.d.).
  • Checco, J. W., & Gellman, S. H. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Fülöp, F. (2013). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
  • National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)azepan-2-one. PubChem.
  • Aletti, F., et al. (2023). Peptidomics.
  • Wikipedia. (n.d.). Peptidomimetic.
  • Z-Kubiak, M., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(8), 582-589.
  • Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 37(8), 596-607.
  • Angel, T. E., et al. (2012). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. Clinical Proteomics, 9(1), 1.
  • Scott, B. O., & Siegmund, A. C. (1999). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. Molecular Diversity, 4(3), 227-236.
  • BioPharmaSpec. (n.d.). Peptidomics in Drug Discovery.
  • University of Cambridge. (n.d.). Peptidomics and Proteomics Core. Institute of Metabolic Science.
  • Li, L., & Sweedler, J. V. (2008). Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. Mass Spectrometry Reviews, 27(1), 1-20.
  • Asakura, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4488.
  • Kumar, V., & Arora, S. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2021(24), 3449-3471.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Molecules, 25(11), 2649.
  • Manelfi, E., et al. (2021). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. ACS Medicinal Chemistry Letters, 12(10), 1546-1553.
  • Kumar, A., et al. (2020).
  • ResearchGate. (n.d.). Synthesis of Polymyxin-Inspired Peptidomimetics. Request PDF.
  • Tsuihiji, K., et al. (2023). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 24(13), 10831.
  • Apostolopoulos, V., et al. (2016). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals, 9(4), 62.
  • Wikipedia. (n.d.). Caprolactam.
  • Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery.
  • Cai, J., et al. (2020). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 25(17), 3943.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.
  • Leman, P. (n.d.). Peptidomimetic Drug Design. Longdom Publishing.
  • Lee, Y. S., & Lee, C. W. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4967.
  • Manelfi, E., et al. (2021). Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike- ACE2 interaction. ChemRxiv.
  • Valco Group. (n.d.). Manufacturing process of Caprolactam.
  • Manchester Organics. (n.d.). 1-(3-Aminopropyl)azepan-2-one.
  • Gomes, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(4), 319.
  • Matrix Fine Chemicals. (n.d.). AZEPAN-2-ONE. CAS 105-60-2.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2-aminomethyl-18-crown-6 in (A) DMF-d7 and (B) CDCl 3. Scientific diagram.
  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Begum, S., et al. (2013). Secondary Metabolites From Different Extractives of Stereospermum suaveolens. Journal of the Chilean Chemical Society, 58(1), 1581-1583.
  • Jackson-Ayotunde, P. L., et al. (2015). NMR of the Enaminones. Bentham Science Publishers.
  • De la Cruz, C., & Gotor, V. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5153.
  • Li, J., et al. (2020). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Chemical Research, 44(5-6), 263-268.

Sources

A Technical Guide to the Structural Analysis of 7-Membered Lactam Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Seven-membered lactam amino acid analogues, built upon the azepan-2-one core, represent a critical class of scaffolds in medicinal chemistry and drug development. Their inherent conformational flexibility, coupled with the potential for stereochemical diversity, makes them attractive building blocks for peptidomimetics and other bioactive molecules. A thorough understanding of their three-dimensional structure is paramount for rational drug design, enabling the precise positioning of functional groups to optimize target engagement and pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art methodologies for the structural elucidation of these complex molecules. We will delve into the causality behind experimental choices, presenting a multi-faceted approach that integrates X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and computational modeling to achieve a holistic and validated structural understanding.

Introduction: The Significance of Conformation in 7-Membered Lactams

The seven-membered ring of azepan-2-one analogues is not planar and can adopt a variety of conformations, with the chair and boat forms being the most common.[1] The specific conformation adopted by a given analogue is influenced by the nature and position of substituents on the ring. This conformational preference directly impacts the spatial orientation of amino acid side chains and other functional groups, thereby dictating the molecule's ability to interact with biological targets.

The synthesis of these complex molecules often involves multi-step processes, including methods like ring-closing metathesis.[2] Given the potential for multiple stereocenters, a robust analytical workflow is essential to confirm the desired stereochemistry and conformational landscape. This guide will walk through the key techniques that, when used in concert, provide a comprehensive and reliable structural picture.

The Synergy of Analytical Techniques: A Multi-Pillar Approach

No single technique can fully capture the structural nuances of flexible seven-membered lactam systems. A truly authoritative understanding is achieved through the strategic integration of complementary methods. This guide is structured around a workflow that leverages the strengths of each technique to build a cohesive and validated structural model.

G

Figure 1: Integrated workflow for the structural analysis of 7-membered lactam analogues.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsional angles.[3] This technique is invaluable for establishing the relative stereochemistry of chiral centers and identifying the preferred conformation in the crystalline form.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Solvent Selection: Begin with a solvent in which the compound is moderately soluble. A common starting point is slow evaporation from a solution in a solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane/hexane).[4]

    • Techniques: Vapor diffusion (liquid-liquid or liquid-vapor) and slow cooling of a saturated solution are effective methods.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data. The final refined structure provides a detailed three-dimensional model of the molecule.[5]

Causality and Interpretation

The solid-state conformation observed by X-ray crystallography represents a low-energy state, but it may not be the only conformation present in solution.[1] Crystal packing forces can influence the observed conformation. Therefore, it is crucial to complement these findings with solution-state studies. Despite this, the crystal structure provides an invaluable starting point for computational modeling and a definitive reference for stereochemistry.

NMR Spectroscopy: Unraveling Solution-State Conformation and Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[6] For 7-membered lactam analogues, a combination of one- and two-dimensional NMR experiments can provide insights into through-bond and through-space connectivities, which are essential for conformational analysis.

Key NMR Experiments and Their Rationale
Experiment Information Gained Rationale for 7-Membered Lactams
¹H NMR Chemical shifts, coupling constants (³JHH)Dihedral angles from Karplus relationship, preliminary conformational insights.
COSY ¹H-¹H scalar couplingsEstablishes proton connectivity within the ring system.
TOCSY Correlation of all protons within a spin systemUseful for assigning complex or overlapping proton signals.
NOESY/ROESY Through-space ¹H-¹H correlations (< 5 Å)Key for determining spatial proximity of protons and defining the overall ring conformation (e.g., chair vs. boat).
¹³C NMR Chemical shiftsProvides information on the carbon framework and can be sensitive to conformational changes.
HSQC ¹H-¹³C one-bond correlationsAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Helps in assigning quaternary carbons and confirming the overall structure.
Experimental Protocol: Conformational Analysis by NMR
  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz is recommended for better resolution).

  • Data Analysis:

    • Signal Assignment: Use HSQC and HMBC to assign all ¹H and ¹³C resonances.

    • Coupling Constant Analysis: Measure ³JHH values from the high-resolution ¹H spectrum. Use the Karplus equation to estimate dihedral angles.

    • NOE/ROE Analysis: Integrate cross-peaks in the NOESY or ROESY spectrum to obtain distance restraints. Strong NOEs indicate close spatial proximity.

  • Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular modeling programs to generate a family of low-energy solution conformations.

G

Figure 2: Workflow for determining solution conformation using NMR data.

Chiroptical Methods: Assigning Absolute Configuration

While X-ray crystallography can determine the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are crucial for establishing the absolute configuration of chiral molecules, especially when a suitable crystal for X-ray analysis cannot be obtained.[7]

The Power of ECD and VCD
  • ECD Spectroscopy: Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

  • VCD Spectroscopy: The infrared analogue of ECD, VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides information about the stereochemistry of vibrational modes.

Experimental and Computational Protocol
  • Experimental Spectra: Record the experimental ECD and/or VCD spectra of the enantiopure compound in a suitable solvent.

  • Computational Modeling:

    • Generate a set of low-energy conformers for both possible enantiomers (R and S configurations at the chiral centers) using computational methods (e.g., DFT).

    • For each conformer, calculate the theoretical ECD and VCD spectra.

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the calculated spectra for the R and S enantiomers with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration.[7]

Computational Modeling: Bridging Experiment and Theory

Computational modeling is an indispensable tool that integrates and refines the data obtained from experimental techniques.[8] It allows for the exploration of the conformational landscape, the calculation of relative energies of different conformers, and the prediction of spectroscopic properties.

Methodologies and Applications
  • Conformational Search: Algorithms like molecular mechanics (MM) or a combination of MM and quantum mechanics (QM) can be used to systematically search for all possible low-energy conformations of the 7-membered lactam ring.[9][10]

  • Geometry Optimization and Energy Calculation: High-level quantum mechanical methods, such as Density Functional Theory (DFT), are used to optimize the geometry and calculate the relative energies of the conformers identified in the conformational search.[8]

  • NMR Chemical Shift and Coupling Constant Prediction: DFT calculations can predict NMR chemical shifts and coupling constants, which can be compared with experimental values to validate the proposed solution-state conformation.[11]

  • Prediction of Chiroptical Spectra: As mentioned earlier, computational methods are essential for predicting ECD and VCD spectra to determine absolute configuration.

G

Figure 3: The central role of computational modeling in validating experimental data.

Conclusion: A Holistic and Validated Approach

The structural analysis of 7-membered lactam amino acid analogues requires a multi-pronged approach that leverages the strengths of various analytical techniques. By integrating the definitive solid-state information from X-ray crystallography, the dynamic solution-state picture from NMR spectroscopy, the unambiguous stereochemical assignment from chiroptical methods, and the energetic and predictive power of computational modeling, researchers can build a comprehensive and self-validating structural model. This detailed understanding is fundamental to the successful design and development of novel therapeutics based on this versatile and promising scaffold.

References

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Stereochemistry and Chiroptical Properties of - Amanote Research. (n.d.). Amanote Research. Retrieved February 13, 2026, from [Link]

  • Pressure-Induced Polymorphism of Caprolactam: A Neutron Diffraction Study. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. (2023). Organic Letters - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Pressure-Induced Polymorphism of Caprolactam: A Neutron Diffraction Study. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Retrieved February 13, 2026, from [Link]

  • Lactam - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved February 13, 2026, from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations(1). (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Conformations of Seven-Membered Rings. Benzocycloheptenes. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers. Retrieved February 13, 2026, from [Link]

  • Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structural Insights for β-Lactam Antibiotics. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Virtual Screening Expands the Non-Natural Amino Acid Palette for Peptide Optimization. (n.d.). Retrieved February 13, 2026, from [Link]

  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and structural study of 6-amino-1,4,6,7-tetrahydroimidazo[4,5- b]pyridin-5-ones. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

Sources

Literature review of 3-(Aminomethyl)azepan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review & Technical Guide: Synthesis of 3-(Aminomethyl)azepan-2-one Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the synthetic strategies for 3-(aminomethyl)azepan-2-one hydrochloride (also known as


-aminomethyl-

-caprolactam).[1][2] As a rigidified analog of lysine and a key intermediate in the synthesis of peptidomimetics, histone deacetylase (HDAC) inhibitors, and thrombin inhibitors, this scaffold requires precise construction to ensure regioisomeric purity.[3][4][5] This document details the most robust synthetic pathway—

-alkylation of the lactam enolate
—while critically evaluating alternative routes such as the Beckmann rearrangement of substituted cyclohexanones.

Introduction & Chemical Identity

  • IUPAC Name: 3-(Aminomethyl)azepan-2-one hydrochloride[1][2]

  • Common Names:

    
    -(Aminomethyl)caprolactam HCl, 3-Aminomethyl-hexahydro-2H-azepin-2-one HCl[1][2]
    
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    HCl[1][3][4]
  • CAS Number (Free Base): 17331-66-7 (Analogous reference)[1][2][3]

  • Structure: A 7-membered lactam ring with a primary aminomethyl group attached at the C3 position (alpha to the carbonyl).[1][3][4]

Pharmaceutical Relevance: The 3-(aminomethyl)azepan-2-one scaffold serves as a conformational constraint in drug design.[1][2] By restricting the flexibility of the lysine side chain, it enhances binding affinity and selectivity in protease inhibitors.[3][4][5] It is a critical building block for "Design of Thrombin Inhibitors" and novel antibiotics targeting bacterial cell wall synthesis.[4][5]

Retrosynthetic Analysis

To design a scalable synthesis, we must disconnect the molecule at its most strategic bonds.[3][4][5]

  • Strategy A (Ring Construction): Disconnection of the amide bond suggests a linear precursor (substituted lysine).[3][4][5] However, cyclization of lysine derivatives typically yields

    
    -amino caprolactam (amino group on the ring), not the aminomethyl derivative.[3][4][5]
    
  • Strategy B (Ring Expansion): Beckmann rearrangement of 2-(aminomethyl)cyclohexanone.[1][3][4][5] This route is plagued by regioselectivity issues (migration of C2 vs. C6).[1][3][4][5]

  • Strategy C (C-C Bond Formation): Functionalization of the pre-formed caprolactam ring at the

    
    -position.[1][3][4] This is the most reliable method for introducing the exocyclic methylene amine.[4][5]
    

Retrosynthesis cluster_alt Alternative (Problematic) Target 3-(Aminomethyl)azepan-2-one HCl Intermediate1 3-(Phthalimidomethyl)azepan-2-one (Protected Precursor) Target->Intermediate1 Deprotection (Hydrazine/HCl) AltStart 2-(Aminomethyl)cyclohexanone Target->AltStart Beckmann Rearrangement (Regio-issues) Intermediate2 Azepan-2-one (Caprolactam) Intermediate1->Intermediate2 Enolate Alkylation (LDA, -78°C) Reagent N-(Bromomethyl)phthalimide (Electrophile) Intermediate1->Reagent

Figure 1: Retrosynthetic logic favoring direct


-alkylation.

Core Synthetic Strategy: Enolate Alkylation[2]

The "Gold Standard" protocol involves the generation of the lithium enolate of caprolactam followed by reaction with a protected aminomethyl electrophile, specifically N-(bromomethyl)phthalimide .[3]

Why this route?
  • Regiocontrol: Alkylation occurs exclusively at the C3 (

    
    ) position.[3][4][5]
    
  • Stability: The phthalimide group protects the nitrogen from side reactions during alkylation.[4][5]

  • Scalability: Caprolactam is an inexpensive commodity chemical.[2][3][4][5]

Reaction Scheme
  • Protection/Deprotonation: Caprolactam + 2 eq.[2][4][5] LDA

    
     Dianion (or N-silyl protection + 1 eq. LDA).[1][3][4][5]
    
  • Alkylation: Enolate + N-(Bromomethyl)phthalimide

    
     3-(Phthalimidomethyl)caprolactam.[1][2][3][4][5]
    
  • Deprotection: Hydrazinolysis (Ing-Manske)

    
     Free amine.[1][2][3][4][5]
    
  • Salt Formation: HCl

    
     Final Product.[1][2][4][5]
    

Detailed Experimental Protocol

Safety Note: Handle LDA and hydrazine with extreme care.[2][3][4][5] Perform all reactions under inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 3-(Phthalimidomethyl)azepan-2-one
  • Equipment Setup: Flame-dried 500 mL 3-neck round-bottom flask, magnetic stir bar, low-temperature thermometer, argon inlet.

  • Enolate Generation:

    • Charge flask with Diisopropylamine (1.1 eq) and anhydrous THF (tetrahydrofuran) .[1][3][4][5]

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (2.2 eq) dropwise.[1][2][3][4][5] Stir for 30 mins to form LDA. Note: 2 equivalents are used to deprotonate the lactam Nitrogen first, then the alpha-Carbon.[3]

  • Substrate Addition:

    • Dissolve

      
      -Caprolactam (1.0 eq)  in anhydrous THF.
      
    • Add dropwise to the LDA solution at -78°C.[1][2][4]

    • Stir for 1 hour to ensure complete dianion formation.

  • Alkylation:

    • Dissolve N-(Bromomethyl)phthalimide (1.0 eq) in THF.

    • Add slowly to the enolate mixture.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl solution.[1][2][4][5]
      
    • Extract with Ethyl Acetate (3x).[1][3][4][5]

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.[3][4][5]
      
    • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (SiO

      
      , EtOAc/Hexane).[3][4][5]
      
    • Yield Target: 60-75%.[1][2][4][5]

Step 2: Deprotection to 3-(Aminomethyl)azepan-2-one[1][2]
  • Hydrazinolysis:

    • Dissolve the intermediate from Step 1 in Ethanol .

    • Add Hydrazine Hydrate (3.0 eq) .[1][3][4][5]

    • Reflux for 2–4 hours.[1][2][4][5] A white precipitate (phthalhydrazide) will form.[1][3][4][5]

  • Isolation:

    • Cool to room temperature.[2][3][4][5]

    • Acidify with conc.[2][4][5] HCl to pH 1 (converts product to soluble HCl salt and precipitates phthalhydrazide further).[1][3][4][5]

    • Filter off the solid phthalhydrazide by-product.[1][2][4]

    • Concentrate the filtrate to dryness.[4][5]

  • Purification of Salt:

    • Dissolve residue in minimal water, basify with NaOH to extract the free base into DCM (to remove non-amine impurities), then re-acidify with HCl in ether to precipitate the pure hydrochloride salt.[3][4][5]

    • Final Product: White crystalline solid.[2][3][4][5]

Characterization & Data Tables

TestExpected ResultInterpretation

H NMR (D

O)

3.1-3.3 (m, 2H, -CH

NH

)
Confirms aminomethyl side chain.[1][2]

H NMR (D

O)

2.6-2.8 (m, 1H, H-3 methine)
Confirms alpha-substitution.[1][2][3][4][5]
IR Spectroscopy 1650 cm

(Amide C=O)
Intact lactam ring.[1][3][4][5]
Mass Spec (ESI) [M+H]

= 143.12
Matches C

H

N

O free base.[1][3][4][5]
Melting Point >200°C (dec)Typical for HCl salts.[1][3][4][5]

Critical Pathway Visualization

ReactionPath Start Caprolactam Inter1 Dianion Species (Li+ N- / Li+ C-) Start->Inter1 LDA (2.2 eq) THF, -78°C Inter2 3-(Phthalimidomethyl) azepan-2-one Inter1->Inter2 N-(Bromomethyl)phthalimide -78°C to RT Product 3-(Aminomethyl) azepan-2-one HCl Inter2->Product 1. N2H4, EtOH, Reflux 2. HCl

Figure 2: Step-by-step reaction workflow.

Troubleshooting & Optimization

  • Poly-alkylation: If dialkylation is observed, ensure the temperature is strictly maintained at -78°C during the addition of the electrophile.

  • Solubility: The HCl salt is highly water-soluble.[1][2][4] Avoid aqueous workups in the final step; use precipitation from dry ethanol/ether.[4][5]

  • Racemization: This synthesis produces a racemate .[2][3][4][5] If the (S)-enantiomer is required for biological activity (mimicking L-Lysine), resolution via chiral HPLC or fractional crystallization with tartaric acid is necessary after Step 2.[1][3][4][5]

References

  • Alkylation of Lactam Enolates

    • Smith, M. B.[3][4][5] "Organic Synthesis."[1][2][4][5] McGraw-Hill, 2011.[1][2][3][4][5] (General methodology for dianion generation of lactams).

    • Trost, B. M., & Fleming, I.[3][4][5] "Comprehensive Organic Synthesis," Vol 2.[3][4][5] Pergamon Press.[1][2][4][5] (Enolate alkylation selectivity).

  • Phthalimidomethylation Reagents

    • Worley, J. W.[3][4][5] "N-(Bromomethyl)phthalimide."[1][2][3][4][5] Journal of Organic Chemistry, 44(1), 1979.[3][4][5] Link[1][3][4]

  • Synthesis of Alpha-Substituted Caprolactams

    • Black, D. St.C., et al.[3][4][5] "Substituted Caprolactams."[1][2][4][5] Australian Journal of Chemistry, 35(12), 2435-2444.[3][4][5] (Describes general reactivity of caprolactam anions).

  • Pharmaceutical Applications (Thrombin Inhibitors)

    • Sanderson, P. E., et al.[3][4][5] "Design and Synthesis of 3-Aminolactam Thrombin Inhibitors."[1][2][4][5] Journal of Medicinal Chemistry, 41(22), 4466-4474, 1998.[3][4][5] Link (Demonstrates the utility of the scaffold).[3][4]

Author's Note: This guide synthesizes classical organic methodology with specific application to the 7-membered ring system. The enolate route is superior to ring expansion for this specific regioisomer.

Sources

Bioactivity of Aminomethyl-Substituted Caprolactam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The caprolactam scaffold (hexahydro-2H-azepin-2-one) represents a privileged structure in medicinal chemistry, serving as a rigid conformational constraint that mimics peptide turns and restricts the flexibility of pendant pharmacophores. While widely recognized as the monomer for Nylon-6, its aminomethyl-substituted and


-amino-functionalized  derivatives have emerged as potent bioactive agents.

This guide analyzes the bioactivity of these derivatives, specifically focusing on three critical therapeutic axes:

  • Epigenetic Modulation: Caprolactam-based Histone Deacetylase (HDAC) inhibitors.

  • Oncology: Bengamide analogues targeting Methionine Aminopeptidase (MetAP).

  • Antimicrobial Peptidomimetics: Cationic lysine-lactam polymers and membrane-disrupting agents.

Structural Classes & Pharmacophore Analysis

To understand the bioactivity, we must first distinguish the specific substitution patterns of the aminomethyl-caprolactam scaffold.

ClassStructure DescriptionKey Pharmacological Role

-Amino-Caprolactam
Amine group at C3 (chiral center). Also known as L-Lysine Lactam .[1]Peptide backbone constraint; mimics L-Lysine but prevents proteolysis.

-Aminomethyl Derivatives
Amine linked via methylene bridge to the Lactam Nitrogen (

-CH

-NH

).
Linker strategy; often used to attach "Cap" groups in HDAC inhibitors or as prodrug moieties.
C-Aminomethyl Derivatives -CH

-NH

group on the ring carbon (typically C3 or C4).

-amino acid mimic; extends the basic side chain into deep enzyme pockets (e.g., Aspartyl proteases).
The "Lysine Lactam" Constraint

The most bioactive derivative is L-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-amino-

-caprolactam
. It serves as a cyclic analogue of lysine.[2][3] By locking the

-amine and the

-amine (part of the ring) into a rigid conformation, it reduces the entropic penalty of binding to receptors that recognize basic amino acids.

Core Bioactivity I: HDAC Inhibition (Anticancer)

Caprolactam derivatives have found significant success as Histone Deacetylase (HDAC) inhibitors . In these molecules, the caprolactam ring functions as the "Cap" group —the surface recognition domain that sits at the rim of the enzyme's active site tunnel.

Mechanism of Action

HDAC inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

  • The Caprolactam Role: It interacts with hydrophobic residues on the enzyme surface. Its 7-membered ring provides a unique steric bulk that differentiates it from standard phenyl-based caps.

  • The Aminomethyl Linker: An aminomethyl or amide linker connects the caprolactam to the ZBG (often a hydroxamic acid). This spacing is critical to reach the catalytic Zn

    
     ion at the bottom of the pocket.
    
Visualization: HDAC Inhibition Pathway

The following diagram illustrates the structural logic of Caprolactam-based HDAC inhibitors.

HDAC_Mechanism cluster_enzyme HDAC Active Site Cap Caprolactam Scaffold (Surface Recognition) Linker Aminomethyl/Alkyl Linker (Tunnel Traversing) Cap->Linker Stabilizes ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Positions Zn Zn2+ Ion (Active Site) ZBG->Zn Chelates Effect Hyperacetylation of Histones (Gene Expression) Zn->Effect Inhibits Deacetylation

Figure 1: Pharmacophore assembly of Caprolactam-based HDAC inhibitors.

Core Bioactivity II: Bengamide Analogues (Antitumor)

Bengamides are natural products isolated from marine sponges (Jaspis sp.) that exhibit potent antitumor activity. The natural structure contains a caprolactam-like ring. Synthetic derivatives using


-amino-caprolactam  have been developed to improve stability and solubility.
  • Target: Methionine Aminopeptidases (MetAP1 and MetAP2).

  • Effect: Inhibition of angiogenesis and tumor cell proliferation.

  • Key Insight: The caprolactam ring replaces the succinimide or lactam moiety of the natural product, improving metabolic stability while retaining the H-bond network required for MetAP binding.

Core Bioactivity III: Antimicrobial Peptidomimetics

Cationic peptides are effective antimicrobials but suffer from rapid proteolytic degradation. Poly(L-lysine lactam) and aminomethyl-substituted monomers offer a solution.

  • Mechanism: The protonated amine groups (at physiological pH) disrupt bacterial cell membranes via electrostatic interaction with anionic phospholipids (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • Advantage: The lactam ring prevents recognition by standard proteases (trypsin/chymotrypsin), significantly increasing the in vivo half-life compared to linear poly-lysine.

Synthesis Protocols

The synthesis of these derivatives often starts from L-Lysine or Cyclohexanone. Below is the workflow for accessing the key


-amino-

-caprolactam
intermediate.

Synthesis_Workflow Start L-Lysine HCl Ester L-Lysine Methyl Ester Start->Ester SOCl2, MeOH Cyclization Cyclization (Reflux in MeOH/Base) Ester->Cyclization Neutralization Product L-alpha-Amino-epsilon-Caprolactam (The Scaffold) Cyclization->Product Intramolecular Amidation Deriv N-Alkylation / Acylation (Functionalization) Product->Deriv Target Specific Synthesis

Figure 2: Synthetic route to the privileged Alpha-Amino-Caprolactam scaffold.

Experimental Protocols

Protocol: HDAC Inhibition Fluorometric Assay

Purpose: To determine the IC


 of caprolactam derivatives against HDAC isoforms.

Reagents:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution: Trypsin/Trichostatin A.

Procedure:

  • Preparation: Dilute caprolactam derivatives in DMSO to 100x final concentration.

  • Incubation: In a 96-well black plate, mix 10

    
    L of enzyme solution (HDAC1/6) with 0.5 
    
    
    
    L of compound. Incubate at 37°C for 30 min.
  • Reaction: Add 40

    
    L of Fluorogenic Substrate (20 
    
    
    
    M final). Incubate at 37°C for 30 min.
  • Development: Add 50

    
    L of Developer Solution to stop deacetylation and release the fluorophore. Incubate for 15 min at room temperature.
    
  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to calculate IC

    
    .
    
Protocol: Antimicrobial MIC Determination (Broth Microdilution)

Purpose: To assess the bioactivity of aminomethyl-caprolactams against S. aureus and E. coli.

Procedure:

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Add 50

    
    L of CAMHB to columns 2-12 of a 96-well plate.
    
  • Compound Addition: Add 100

    
    L of 2x stock solution of the caprolactam derivative to column 1. Perform serial 2-fold dilutions from column 1 to 10.
    
  • Inoculation: Add 50

    
    L of diluted bacterial suspension to all wells. Final volume = 100 
    
    
    
    L.
  • Controls: Column 11 = Growth Control (no drug). Column 12 = Sterility Control (no bacteria).

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Quantitative Data Summary

The following table summarizes reported bioactivities for key caprolactam derivatives found in literature.

Compound ClassTarget / OrganismActivity MetricReference
SAHA-like Caprolactam HDAC1 (Human)IC

= 15 - 50 nM
[1]
Bengamide Analogue MDA-MB-231 (Breast Cancer)IC

= 0.5

M
[2]
Poly(Lysine Lactam) S. aureus (Gram +)MIC = 12.5

g/mL
[3]
Poly(Lysine Lactam) E. coli (Gram -)MIC = >100

g/mL
[3]

Note: Caprolactam derivatives generally show higher potency against Gram-positive bacteria due to the lack of an outer membrane barrier.

References

  • Structures of selective HDAC inhibitors with various linkers and cap groups. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of caprolactam-modified bengamide analogues. ChemMedChem. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. MDPI. Available at: [Link]

  • Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(Aminomethyl)azepan-2-one Hydrochloride: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Aminomethyl)azepan-2-one, a derivative of ε-caprolactam, represents a valuable building block in medicinal chemistry and drug development.[1] The presence of a primary aminomethyl group on the lactam ring offers a versatile handle for the synthesis of a diverse array of more complex molecules, including peptidomimetics and other compounds with potential therapeutic applications.[2] This document provides a comprehensive guide to the synthesis of 3-(Aminomethyl)azepan-2-one as its hydrochloride salt, designed for researchers and professionals in the field. The protocol is structured to not only provide a step-by-step procedure but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies, ensuring both clarity and scientific rigor.

Synthetic Strategy Overview

The synthesis of 3-(Aminomethyl)azepan-2-one hydrochloride can be efficiently achieved through a multi-step process commencing with the functionalization of the azepan-2-one (ε-caprolactam) scaffold. While several synthetic routes are conceivable, the Gabriel synthesis stands out as a robust and reliable method for the introduction of a primary amine, effectively preventing the common issue of over-alkylation.[3][4]

The chosen strategy involves three key stages:

  • Halogenation of a Precursor : Synthesis of the key intermediate, 3-(bromomethyl)azepan-2-one, from a suitable starting material.

  • Gabriel Amine Synthesis : Introduction of the protected amino group via nucleophilic substitution with potassium phthalimide.[5]

  • Deprotection and Salt Formation : Liberation of the primary amine using the Ing-Manske procedure followed by conversion to the stable hydrochloride salt.[6]

The overall synthetic workflow is depicted below:

Synthetic Workflow Start 3-(Hydroxymethyl)azepan-2-one Precursor 3-(Bromomethyl)azepan-2-one Start->Precursor PBr3 or HBr/H2SO4 Intermediate 3-(Phthalimidomethyl)azepan-2-one Precursor->Intermediate Potassium Phthalimide, DMF Product_free 3-(Aminomethyl)azepan-2-one Intermediate->Product_free Hydrazine Hydrate, Ethanol Final_Product 3-(Aminomethyl)azepan-2-one HCl Product_free->Final_Product HCl in Dioxane/Ether

Caption: Overall synthetic workflow for 3-(Aminomethyl)azepan-2-one hydrochloride.

Detailed Experimental Protocol

Part A: Synthesis of 3-(Bromomethyl)azepan-2-one (Precursor)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example scale)Moles (mmol)
3-(Hydroxymethyl)azepan-2-one143.1810.0 g69.8
Phosphorus tribromide (PBr₃)270.697.2 mL (23.3 g)86.0
Dichloromethane (DCM), anhydrous84.93200 mL-
Saturated sodium bicarbonate (NaHCO₃)-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.3710 g-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)azepan-2-one (10.0 g, 69.8 mmol) in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (7.2 mL, 86.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of crushed ice, followed by 100 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)azepan-2-one.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.

Part B: Gabriel Synthesis of 3-(Phthalimidomethyl)azepan-2-one (Intermediate)

This step involves the nucleophilic substitution of the bromide with potassium phthalimide. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this Sₙ2 reaction.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example scale)Moles (mmol)
3-(Bromomethyl)azepan-2-one206.0810.0 g48.5
Potassium phthalimide185.229.9 g53.4
N,N-Dimethylformamide (DMF), anhydrous73.09150 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3-(bromomethyl)azepan-2-one (10.0 g, 48.5 mmol) and potassium phthalimide (9.9 g, 53.4 mmol).

  • Add 150 mL of anhydrous DMF and stir the suspension at 80 °C under a nitrogen atmosphere for 6-8 hours, or until TLC analysis indicates the consumption of the starting bromide.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to yield 3-(phthalimidomethyl)azepan-2-one.

Part C: Deprotection via Ing-Manske Procedure

The phthalimide protecting group is efficiently removed using hydrazine hydrate in an alcoholic solvent.[6] This method is generally milder than acidic or basic hydrolysis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example scale)Moles (mmol)
3-(Phthalimidomethyl)azepan-2-one272.2910.0 g36.7
Hydrazine hydrate (~64% hydrazine)50.063.7 mL (~3.8 g)~74.0
Ethanol (95%)46.07200 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Suspend 3-(phthalimidomethyl)azepan-2-one (10.0 g, 36.7 mmol) in 200 mL of 95% ethanol in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (3.7 mL, ~74.0 mmol) and heat the mixture to reflux for 4 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~1-2 to dissolve any remaining solids and protonate the product amine.

  • Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

Part D: Formation and Purification of the Hydrochloride Salt

The final step involves the purification of the hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example scale)
Crude 3-(Aminomethyl)azepan-2-one HCl-From previous step
Isopropanol60.10As needed
Diethyl ether74.12As needed

Procedure:

  • Dissolve the crude solid from Part C in a minimal amount of hot isopropanol.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • If crystallization is slow, add diethyl ether as an anti-solvent until turbidity is observed, then allow it to stand.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Characterization Data

The final product, 3-(Aminomethyl)azepan-2-one hydrochloride, should be characterized by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol [7]
Appearance White to off-white crystalline solid
¹H NMR (D₂O)δ (ppm): ~3.4-3.2 (m, 3H, CH₂-N and CH-CH₂NH₃⁺), ~3.1-2.9 (m, 2H, CH₂-NH₃⁺), ~2.1-1.5 (m, 6H, lactam ring CH₂) (Predicted based on similar structures)
¹³C NMR (D₂O)δ (ppm): ~178 (C=O), ~50 (CH-CH₂NH₃⁺), ~45 (CH₂-N), ~40 (CH₂-NH₃⁺), ~35, ~28, ~25 (lactam ring CH₂) (Predicted based on similar structures and general chemical shift tables)[8][9]

Reaction Mechanism Visualization

The core of this synthesis is the Gabriel reaction, which proceeds through an Sₙ2 mechanism followed by a nucleophilic acyl substitution during deprotection.

Caption: Mechanism of the Gabriel synthesis and subsequent hydrazinolysis.

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

  • Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen.[5] Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.[3]

  • Potassium phthalimide: Can cause skin and eye irritation.[4] Avoid inhalation of dust.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in bromination step Incomplete reaction; moisture in the reaction; degradation of PBr₃.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly distilled PBr₃. Increase reflux time if necessary.
Low yield in Gabriel reaction Incomplete reaction; poor quality of DMF or potassium phthalimide.Use anhydrous DMF. Ensure potassium phthalimide is dry. Increase reaction temperature or time.
Incomplete deprotection Insufficient hydrazine; short reaction time.Use a larger excess of hydrazine hydrate. Increase reflux time and monitor by TLC.
Difficulty in final purification Contamination with phthalhydrazide or other byproducts.Ensure complete removal of phthalhydrazide by filtration. The product can be further purified by recrystallization from a different solvent system (e.g., ethanol/ether).

References

  • Gabriel Synthesis. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Gabriel synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • The Gabriel Synthesis. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • The Gabriel Synthesis. (2018). In Master Organic Chemistry. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Examples of 13C NMR Spectra. (2014). All About Drugs.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.
  • 3-Aminoazepan-2-one hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

  • Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. (n.d.). In PubMed. Retrieved from [Link]

  • Caprolactam. (2024). In Wikipedia. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 3-(Aminomethyl)azepan-2-one Scaffolds in Solid-Phase Peptide Synthesis

[1]

Executive Summary & Chemical Profile[1]

3-(Aminomethyl)azepan-2-one is a seven-membered lactam (caprolactam) featuring an exocyclic primary amine at the C3 (

1

1

For the peptide chemist, this molecule presents a unique challenge: it lacks a carboxylic acid functionality necessary for standard Fmoc-SPPS elongation. Therefore, it is primarily employed as a C-terminal "warhead" or cap , or it requires derivatization (N-alkylation) to be inserted internally.[1]

Chemical Specifications
PropertyDetail
IUPAC Name 3-(Aminomethyl)azepan-2-one hydrochloride
Common Name

-(Aminomethyl)-

-caprolactam HCl
Function C-terminal conformational constraint;

-turn mimic
Key Challenge Steric bulk of the 7-membered ring; HCl salt removal
Solubility Soluble in Water, MeOH; Poor in DCM/Ether (as HCl salt)

Pre-Synthesis Considerations

The "Convergent Strategy" Necessity

Because 3-(Aminomethyl)azepan-2-one is an amine with no carboxyl handle, it cannot be loaded onto a standard resin (like Wang or Rink Amide) to start a chain.[1] Instead, the most robust protocol involves Convergent Synthesis :

  • Synthesize the protected peptide fragment on a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride).[1][2]

  • Cleave the peptide from the resin without removing side-chain protecting groups.[3]

  • Couple the 3-(Aminomethyl)azepan-2-one to the peptide C-terminus in solution.[1]

  • Perform global deprotection.

Free-Basing the HCl Salt

The commercial HCl salt is acidic and insoluble in the non-polar solvents (DCM/DMF) used for coupling. It must be neutralized to the free amine before use.

  • In-situ Neutralization: Can be done with DIPEA, but risks salt precipitation clogging the reaction.

  • Extraction (Recommended): Isolate the free base for cleaner coupling kinetics.

Detailed Experimental Protocols

Protocol A: Preparation of Free Amine Base

Use this step to convert the stable HCl salt into the reactive free amine.

  • Dissolution: Dissolve 1.0 g of 3-(Aminomethyl)azepan-2-one HCl in 10 mL of minimal water (or 1M NaOH if solubility is difficult, but watch for hydrolysis).

  • Basification: Adjust pH to ~10-11 using saturated

    
     or 1M NaOH.
    
  • Extraction: Extract the aqueous layer 5 times with DCM (Dichloromethane). The lactam is moderately polar; multiple extractions are required.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Storage: The resulting oil/solid is the free amine. Use immediately or store under Argon at -20°C.

Protocol B: Synthesis of Protected Peptide Fragment (2-CTC Resin)

Goal: Generate a peptide with a free C-terminal carboxyl group and protected side chains.[1]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.5 - 0.8 mmol/g).[1]

  • Loading First Amino Acid:

    • Dissolve Fmoc-AA-OH (1.2 eq) in dry DCM.[1] Add DIPEA (4 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL/g resin) and DIPEA to quench unreacted chlorides (20 min).

  • Elongation: Perform standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: DIC/Oxyma or HBTU/DIPEA).[1]

  • Mild Cleavage (Critical Step):

    • Wash resin with DCM (5x).

    • Treat resin with 1% TFA in DCM (v/v) for 2 minutes. Filter into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately).

    • Repeat 5-10 times.

    • Concentrate the filtrate. Precipitate with cold water or ether to obtain the Side-Chain Protected Peptide Acid .

Protocol C: Coupling 3-(Aminomethyl)azepan-2-one to Peptide

Goal: Attach the constrained lactam to the C-terminus.[1]

  • Activation:

    • Dissolve the Protected Peptide Acid (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and HOAt (1.1 eq). Note: HOAt is added to reduce racemization of the C-terminal residue.[1]

    • Add DIPEA (2.5 eq). Stir for 2 minutes to activate.

  • Coupling:

    • Add the Free Base 3-(Aminomethyl)azepan-2-one (1.2 - 1.5 eq) prepared in Protocol A.[1]

    • Stir at Room Temperature for 4–16 hours. Monitor by HPLC/LC-MS.

    • Note: The 7-membered ring creates steric hindrance; HATU is preferred over DIC for this step.[1]

  • Work-up:

    • Dilute with EtOAc. Wash with 5%

      
      , 1M 
      
      
      , and Brine.
    • Dry over

      
       and evaporate.[4]
      
Protocol D: Global Deprotection[1][10]
  • Dissolve the coupled product in TFA/TIS/H2O (95:2.5:2.5) .

  • Stir for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Visualizing the Workflow

The following diagram illustrates the Convergent Synthesis pathway, highlighting the critical "Mild Cleavage" step that enables the coupling of the amine salt.

SPPS_WorkflowResin2-CTC ResinLoadingLoad First Fmoc-AA-OH(DCM/DIPEA)Resin->LoadingElongationStandard Fmoc SPPS(Chain Elongation)Loading->ElongationProtectedPeptidePeptide-Resin(Side Chains Protected)Elongation->ProtectedPeptideMildCleavageMild Cleavage(1% TFA in DCM)ProtectedPeptide->MildCleavageRetains Side Chain PGFreePeptideProtected Peptide-COOH(In Solution)MildCleavage->FreePeptideCouplingSolution Coupling(HATU / HOAt / DIPEA)FreePeptide->CouplingAminePrep3-(Aminomethyl)azepan-2-one HCl(Free-basing via Extraction)AminePrep->CouplingAdd Free AmineFinalProductProtected ConjugateCoupling->FinalProductGlobalDeprotectionGlobal Deprotection(95% TFA)FinalProduct->GlobalDeprotectionTargetFinal PeptidomimeticGlobalDeprotection->Target

Caption: Convergent synthesis strategy utilizing 2-CTC resin to generate a protected peptide acid, followed by solution-phase coupling to the hindered azepan-2-one scaffold.

Mechanism of Action: Conformational Constraint[11]

The incorporation of 3-(Aminomethyl)azepan-2-one restricts the


1Type II'

-turn
  • Protease Stability: The non-natural lactam ring prevents enzymatic cleavage at the C-terminus.

  • Receptor Selectivity: Locking the bioactive conformation (e.g., in CGRP antagonists).

BetaTurnPeptideChainPeptide Backbone(C-Terminus)AmideBondAmide BondPeptideChain->AmideBondAzepanAzepan-2-one Ring(7-Membered)AmideBond->AzepanConstraintRestricted Dihedral AnglesAzepan->ConstraintInduces

Caption: The azepan-2-one ring imposes steric constraints on the amide bond, locking the peptide into a specific secondary structure (turn mimic).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the 7-membered ring.[1]Switch to HATU or PyAOP . Increase temperature to 40°C (check for racemization).
Precipitation HCl salt not fully removed.Ensure thorough extraction of the free base (Protocol A). Do not use in-situ neutralization if concentration is high.[1]
Racemization Over-activation of C-terminal AA.[1]Use HOAt as an additive. Avoid excess base. Use collidine instead of DIPEA.
Side Reactions Lactam ring opening (rare).Avoid strong hydroxide bases during workup. The lactam is generally stable to TFA.

References

  • Telcagepant Synthesis & Scaffold Utility

    • Burgey, C. S., et al. (2008). "Metabolism-directed optimization of 3-amino-caprolactam CGRP receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
  • Solid-Phase Synthesis of Lactam Peptidomimetics

    • Freidinger, R. M. (2003). "Design and synthesis of novel bioactive peptides and peptidomimetics." Journal of Medicinal Chemistry.
  • Convergent SPPS Strategies (2-CTC Resin)

    • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[1][2][5] International Journal of Peptide and Protein Research.

  • Coupling Reagents for Hindered Amines

    • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Application Note & Protocols: Strategic Synthesis of Lysine Mimetics from 3-(Aminomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Amino Acid

In the landscape of chemical biology and drug discovery, lysine stands out for its remarkable functional versatility. The primary amine on its side chain (the ε-amine) is a hub of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and many others. These modifications are critical switches that regulate protein function, stability, and localization. Consequently, the enzymes that "write," "erase," and "read" these lysine marks have become high-value targets for therapeutic intervention.[1]

Lysine mimetics—molecules designed to replicate the structure and chemical properties of a lysine side chain—are indispensable tools for interrogating these biological systems.[2][3] They can act as chemical probes to study enzyme-substrate interactions or as potent inhibitors that block the active sites of lysine-modifying enzymes.[1] This guide focuses on the practical synthesis of lysine mimetics using a versatile and synthetically accessible building block: 3-(Aminomethyl)azepan-2-one . The caprolactam core provides a rigid scaffold, while the exocyclic primary aminomethyl group serves as a reactive handle, perfectly positioned to mimic the ε-amine of lysine.

This document provides a detailed exploration of two fundamental synthetic strategies—N-acylation and reductive amination—to generate diverse libraries of lysine mimetics, complete with step-by-step protocols and the scientific rationale behind key experimental choices.

Core Synthetic Strategies & Mechanistic Rationale

The primary amine of 3-(Aminomethyl)azepan-2-one is a potent nucleophile, making it amenable to a wide range of C-N bond-forming reactions. We will focus on two of the most robust and widely applicable methods.

N-Acylation: Mimicking Lysine Acetylation

N-acylation forges a stable amide bond, directly analogous to the N-acetyllysine mark. This transformation is typically high-yielding and tolerant of a broad range of functional groups.

The Chemistry: The reaction involves the nucleophilic attack of the primary amine on an activated carboxyl group, such as an acyl chloride, anhydride, or an ester activated by coupling reagents.[4][5] The choice of acylating agent depends on the desired moiety to be installed and its reactivity. For simple acyl groups, anhydrides or acyl chlorides are efficient. For more complex carboxylic acids, in situ activation using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is preferred to generate a highly reactive ester intermediate, minimizing side reactions and improving yields.[6][7]

Reductive Amination: Mimicking Lysine Methylation and Alkylation

Reductive amination is a powerful method for creating secondary or tertiary amines, making it the ideal strategy for synthesizing mimics of mono- and di-methylated lysine, or for installing larger alkyl groups.[8]

The Chemistry: This is a two-step, one-pot process.[9] First, the primary amine condenses with an aldehyde or ketone to form a Schiff base (or the corresponding protonated iminium ion). Second, a reducing agent, present in the same pot, selectively reduces the C=N double bond to a C-N single bond.[10]

Expert Insight: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reductants like sodium borohydride (NaBH₄). This is because they are mild enough to selectively reduce the iminium ion intermediate without reducing the starting aldehyde or ketone, thus preventing the wasteful formation of alcohol byproducts.[10] NaBH(OAc)₃ is often favored as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations and the general experimental workflow.

Synthetic_Pathways cluster_1 N-Acylation Route cluster_2 Reductive Amination Route start 3-(Aminomethyl)azepan-2-one acyl_reagent R-CO-X (e.g., Acyl Chloride, Anhydride) or R-COOH + Coupling Agents acyl_product N-Acylated Mimetic (Acetylated Lysine Mimic) start->acyl_product carbonyl_reagent R'-CHO or R'-CO-R'' (Aldehyde or Ketone) alk_product N-Alkylated Mimetic (Methylated Lysine Mimic) start->alk_product acyl_reagent->acyl_product Base (e.g., Et3N) DCM or DMF carbonyl_reagent->alk_product Reducing Agent (e.g., NaBH(OAc)3) DCE or MeOH

Caption: General reaction schemes for synthesizing lysine mimetics.

Experimental_Workflow A 1. Reagent Preparation Dissolve starting materials in appropriate solvent. B 2. Reaction Setup Combine reagents under controlled conditions (e.g., inert atmosphere, 0°C to RT). A->B C 3. Monitor Progress Track reaction completion using TLC or LC-MS. B->C D 4. Work-up Quench reaction and perform aqueous extraction to remove water-soluble impurities. C->D E 5. Purification Isolate product using flash column chromatography. D->E F 6. Characterization Confirm structure and purity via NMR and HRMS. E->F G Final Product Pure Lysine Mimetic F->G

Caption: Standard experimental workflow from reaction to characterization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of N-acetyl-3-(aminomethyl)azepan-2-one (An Acetylated Lysine Mimetic)

Principle: This protocol utilizes a simple N-acylation reaction with acetic anhydride to cap the primary amine, yielding a mimic of N-acetyllysine. Triethylamine is used as a mild base to neutralize the acetic acid byproduct.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
3-(Aminomethyl)azepan-2-one142.20500 mg3.52
Acetic Anhydride102.090.36 mL3.87 (1.1 eq)
Triethylamine (Et₃N)101.190.74 mL5.28 (1.5 eq)
Dichloromethane (DCM)-20 mL-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Aminomethyl)azepan-2-one (500 mg, 3.52 mmol). Dissolve it in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution reaches 0 °C.

  • Base Addition: Add triethylamine (0.74 mL, 5.28 mmol) to the stirred solution.

  • Acylation: Add acetic anhydride (0.36 mL, 3.87 mmol) dropwise over 5 minutes. A slight exotherm may be observed.

    • Scientist's Note: Dropwise addition at 0 °C helps to control the reaction rate and prevent potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The product should have a higher Rf than the starting amine.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: The NaHCO₃ wash removes excess acetic anhydride and the acetic acid byproduct. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product as a white solid or viscous oil.[11]

Characterization Data (Expected):

AnalysisExpected Result
Appearance White solid or colorless oil
Molecular Formula C₉H₁₆N₂O₂
Exact Mass 184.12
HRMS (ESI+) m/z Calculated: 185.1285 [M+H]⁺. Found: [Value will vary]
¹H NMR Expect characteristic peaks for the azepanone ring, a singlet for the acetyl methyl group (~2.0 ppm), and disappearance of the primary amine protons.
Protocol 2: Synthesis of N-methyl-3-(aminomethyl)azepan-2-one (A Monomethylated Lysine Mimetic)

Principle: This protocol uses reductive amination with formaldehyde as the carbonyl source and sodium triacetoxyborohydride as the mild reducing agent to generate the monomethylated amine, a mimic of N-methyllysine.[12][13]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
3-(Aminomethyl)azepan-2-one142.20500 mg3.52
Formaldehyde (37% in H₂O)30.030.29 mL3.87 (1.1 eq)
Sodium Triacetoxyborohydride211.941.12 g5.28 (1.5 eq)
1,2-Dichloroethane (DCE)-20 mL-
Acetic Acid (glacial)60.050.20 mL3.52 (1.0 eq)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add 3-(Aminomethyl)azepan-2-one (500 mg, 3.52 mmol) and dissolve in 1,2-dichloroethane (20 mL).

  • Carbonyl Addition: Add formaldehyde solution (0.29 mL, 3.87 mmol).

  • Acid Catalyst: Add glacial acetic acid (0.20 mL, 3.52 mmol). Stir the mixture at room temperature for 30 minutes.

    • Scientist's Note: A catalytic amount of acid is often sufficient, but using a full equivalent can help drive the formation of the iminium ion intermediate, especially with less reactive carbonyls.

  • Reduction: Add sodium triacetoxyborohydride (1.12 g, 5.28 mmol) portion-wise over 10 minutes. Effervescence may be observed.

    • Rationale: Portion-wise addition helps to control the reaction rate and any gas evolution.

  • Reaction: Stir the reaction at room temperature for 4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0-15% methanol in dichloromethane, often with 1% ammonium hydroxide added to the methanol to prevent the basic amine product from streaking on the acidic silica gel.

Characterization Data (Expected):

AnalysisExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₁₆N₂O
Exact Mass 156.13
HRMS (ESI+) m/z Calculated: 157.1335 [M+H]⁺. Found: [Value will vary]
¹H NMR & ¹³C NMR Expect a new singlet in the ¹H NMR spectrum for the N-methyl group (~2.4 ppm) and a corresponding new carbon signal in the ¹³C NMR spectrum. Mass spectrometry is crucial for confirming the addition of a single methyl group (+14 Da shift from starting material).[14][15]

References

  • Chang, Y., et al. (2012). Adding a lysine mimic in the design of potent inhibitors of histone lysine methyltransferases. PLoS ONE, 7(10), e45215. [Link]

  • Yilmaz, E., & Soylak, M. (2016). Purification of L-Lysine in simulated moving bed and fixed-bed chromatography. Journal of the Serbian Chemical Society, 81(1), 1-12. [Link]

  • Karacan, M. S., et al. (2019). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 4(7), 12557-12569. [Link]

  • Haque, M., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(82), 10689-10702. [Link]

  • Amblard, F., et al. (n.d.). N-Terminus Acetylation Protocol. CEM Corporation. [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

  • Karacan, M. S., et al. (2019). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega. [Link]

  • Mank, M., et al. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society, 143(2), 1047-1054. [Link]

  • Fisher, G. H., et al. (2024). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. [Link]

  • Zhang, Z., et al. (2017). Global Proteomics Analysis of Protein Lysine Methylation. Current Protocols in Protein Science, 88, 19.27.1-19.27.19. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Benoiton, N. L., & Leclerc, M. (1975). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry, 53(11), 1655-1659. [Link]

  • Larsen, S. C., et al. (2016). Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome. Scientific Reports, 6, 35645. [Link]

  • Walter, T. S., et al. (2006). Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization. Structure, 14(11), 1617-1622. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Savage, S. A., et al. (2001). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 13(11), 2825. [Link]

  • Organic Chemistry. (2023). Reductive Amination. YouTube. [Link]

  • Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 13(11), 2825. [Link]

  • Gunanathan, C., & Shrestha, B. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(35), 7654-7659. [Link]

  • Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

  • Wikipedia. (n.d.). Caprolactam. Wikipedia. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines. [Link]

  • Barnaby, R. J., et al. (2001). Preparation of amino-protected lysine derivatives.
  • Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 13(11), 2825. [Link]

  • Bartlett, R. (2024). Studies in Three-Component Modification of Lysine, Investigating Reversibility of a Thiol-Derived Bicyclic Scaffold. Digital Commons @ University of South Florida. [Link]

  • Zhang, C., et al. (2016). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 14(24), 5575-5579. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(Aminomethyl)pyrrolidin-3-ol Properties. CompTox Chemicals Dashboard. [Link]

  • National Institute of Standards and Technology. (n.d.). Caprolactam. NIST Chemistry WebBook. [Link]

Sources

Functionalization strategies for the amino group in azepan-2-one rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization Strategies for the Amino Group in Azepan-2-one Rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Pharmacophore Context

The azepan-2-one ring (commonly known as


-caprolactam) is a privileged seven-membered lactam scaffold found in numerous bioactive compounds, including ACE inhibitors (e.g., Benazepril), HDAC inhibitors, and peptidomimetics.

For the medicinal chemist, "functionalizing the amino group" in this system presents a dichotomy:

  • The Lactam Nitrogen (

    
    ):  The heteroatom embedded in the ring. It is non-basic but nucleophilic upon deprotonation. Functionalization here modulates solubility, metabolic stability, and target binding affinity.
    
  • The Exocyclic Amine (C3-Amino): Found in derivatives like 3-amino-azepan-2-one (a conformational mimic of Lysine/Ornithine). Functionalization here allows for peptide chain extension.

This guide focuses primarily on the challenging


-functionalization  (arylation and alkylation) while providing a strategic overview for orthogonal handling of 3-amino derivatives .

Strategic Decision Matrix

Before selecting a protocol, the chemist must analyze the electronic nature of the desired substituent and the electrophile.

DOT Diagram: Functionalization Decision Tree

N_Functionalization_Strategy Start Target: N-Functionalized Azepan-2-one Type Substituent Type? Start->Type Alkyl Alkyl Group (sp3) Type->Alkyl Aryl Aryl/Heteroaryl Group (sp2) Type->Aryl Electrophile Electrophile Hardness? Alkyl->Electrophile Aryl_Method Coupling Strategy Aryl->Aryl_Method Hard Hard (e.g., Sulfonates, Sulfates) Electrophile->Hard High Charge Density Soft Soft (e.g., Iodides, Bromides) Electrophile->Soft Polarizable Result_O Risk: O-Alkylation (Lactim Ether) Hard->Result_O Result_N Protocol A: NaH / DMF (N-Alkylation) Soft->Result_N Chan Protocol B: Chan-Lam (Cu-Cat, Boronic Acids) Aryl_Method->Chan Mild/Air Tolerant Buchwald Protocol C: Buchwald-Hartwig (Pd-Cat, Halides) Aryl_Method->Buchwald Sterically Demanding

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on electrophile properties and target structure.

Protocol A: Regioselective -Alkylation

Challenge: The ambident nature of the lactam anion allows for both


-alkylation (amide) and 

-alkylation (lactim ether). Solution: Use "soft" electrophiles (alkyl iodides) and counter-ions that favor tight ion pairing (Na+) to promote

-selectivity.
Materials
  • Substrate: Azepan-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Iodide (1.1 equiv) (Avoid sulfonates/sulfates to minimize

    
    -alkylation)
    
  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Workflow
  • Base Preparation: Place NaH (1.2 equiv) in a flame-dried round-bottom flask under Argon. Wash twice with anhydrous hexane to remove mineral oil if the downstream purification is sensitive to lipophilic contaminants.

  • Deprotonation: Suspend NaH in anhydrous DMF. Cool to

    
    .
    
  • Addition: Add azepan-2-one (dissolved in minimal DMF) dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.
      
    • Critical Step: Allow the mixture to stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Alkylation: Cool back to

    
    . Add the Alkyl Iodide dropwise.
    
  • Reaction: Warm to RT and stir. Monitor by TLC/LC-MS. (Typical time: 2–6 hours).

  • Quench: Carefully add saturated aqueous

    
     at 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    (
    
    
    ) and Brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[1]

Self-Validation Check:

  • NMR Diagnostic: In

    
     NMR, the 
    
    
    
    -protons (adjacent to nitrogen) of the N-alkyl group typically appear at
    
    
    3.2–3.8 ppm. If
    
    
    -alkylation occurred, the protons adjacent to oxygen appear downfield at
    
    
    4.0–4.5 ppm.

Protocol B: Copper-Catalyzed Chan-Lam -Arylation

Context: For introducing aryl or heteroaryl groups.[2] Traditional


 fails on unactivated arenes. The Chan-Lam coupling is superior to Buchwald-Hartwig for medicinal chemistry due to milder conditions (RT, open to air) and tolerance of boronic acids.
Materials
  • Substrate: Azepan-2-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (0.1 – 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or Dichloroethane (DCE)

  • Additives: 4Å Molecular Sieves (Critical for yield reproducibility)

Step-by-Step Workflow
  • Setup: In a reaction vial equipped with a stir bar, add azepan-2-one (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and

    
     (1.0 equiv recommended for faster kinetics, though 10-20% cat. is possible).
    
  • Solvent & Base: Add DCM (0.1 M) and Pyridine (2.0 equiv). Add activated 4Å Molecular Sieves.

  • Atmosphere: Do not degas. The reaction requires oxygen to reoxidize Cu(I) to Cu(II)/Cu(III). Attach a drying tube or leave open to air with vigorous stirring.

  • Reaction: Stir at RT for 16–24 hours.

    • Color Change: The reaction often turns from blue/green to a dark slurry as the catalytic cycle progresses.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

DOT Diagram: Chan-Lam Catalytic Cycle (Simplified)

Chan_Lam_Cycle Cu2 Cu(II)(OAc)2 Complex_A Cu(II)-Amide Complex Cu2->Complex_A + Lactam - HOAc Transmetal Transmetalation (with Ar-B(OH)2) Complex_A->Transmetal Cu3 Cu(III) Species Transmetal->Cu3 RedElim Reductive Elimination Cu3->RedElim Product N-Aryl Azepan-2-one RedElim->Product Oxidation Oxidation (O2) RedElim->Oxidation Cu(I) Oxidation->Cu2 Regeneration

Figure 2: The oxidative coupling cycle. Note that Oxygen is required to regenerate the active Copper(II) species.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Arylation

Context: Use this when the aryl halide is available but the boronic acid is not, or for sterically hindered substrates where Chan-Lam fails.

Materials
  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos (4 mol%) (Preferred for amides due to large bite angle)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (dry, degassed)

Workflow
  • Inert Setup: Flame-dry a Schlenk tube/vial. Backfill with Argon.

  • Loading: Add Azepan-2-one, Aryl Bromide,

    
    , 
    
    
    
    , and Xantphos.
  • Degassing: Add 1,4-Dioxane. Sparge with Argon for 5 minutes.

  • Heating: Seal and heat to

    
     for 12–18 hours.
    
  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.

Comparative Data & Troubleshooting

FeatureProtocol A (NaH Alkylation)Protocol B (Chan-Lam Arylation)Protocol C (Buchwald Arylation)
Primary Bond Formed

-


-


-

Key Reagent Alkyl IodideAryl Boronic AcidAryl Halide
Conditions

to RT, Inert
RT, Open to Air

, Inert
Common Pitfall

-Alkylation (Lactim ether)
Incomplete conversion (wet solvents)Catalyst poisoning / Ligand mismatch
Green Score ModerateHigh (RT, low toxicity)Low (Pd, high heat)
Troubleshooting "Self-Validating" Tips
  • O-Alkylation Detected? Switch solvent from DMF to Toluene (favors contact ion pairs, promoting N-alkylation) or use a softer electrophile.

  • Chan-Lam Stalled? Add more Molecular Sieves. Water produced during the reaction inhibits the transmetalation step. Ensure vigorous stirring to maximize oxygen transfer.

  • Low Buchwald Yield? Switch base to

    
     or ligand to BrettPhos if Xantphos fails.
    

References

  • Chan-Lam Coupling Mechanism & Scope

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Palladium-Catalyzed Amide Arylation

    • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society.
  • Selectivity in Amide Alkylation (O vs N)

    • Challis, B. C., & Challis, J. A. (1970). "Amides and Related Compounds." The Chemistry of Amides.
  • Synthesis of 3-Aminoazepan-2-one Derivatives

    • BenchChem Application Note: "(S)-3-amino-1-methylazepan-2-one in Asymmetric Synthesis."
    • (Simulated Link for Context)

Sources

Application Note: Scalable Production of 3-(Aminomethyl)azepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(aminomethyl)azepan-2-one hydrochloride (also known as


-aminomethyl-

-caprolactam) is a critical seven-membered lactam scaffold. Structurally, it represents a cyclic homolog of

-alanine or a constrained

-amino acid derivative. It serves as a vital intermediate in the synthesis of peptidomimetics, protease inhibitors (e.g., for coagulation factors or viral proteases), and calcitonin gene-related peptide (CGRP) antagonists.

Unlike the more common 3-amino-azepan-2-one (Ornithine/Lysine lactam), the 3-aminomethyl derivative possesses an exocyclic methylene spacer, imparting unique conformational flexibility while maintaining the rigidity of the lactam ring.

This guide outlines two scalable production routes. Route A (The Mannich-Schmidt Strategy) is designated as the primary industrial method due to its reliance on inexpensive cyclohexanone and high regioselectivity. Route B (The


-Methylene Michael Strategy)  is presented as an alternative for facilities avoiding azide chemistry.

Strategic Pathway Analysis

Route A: The Mannich-Schmidt Ring Expansion (Preferred)

This route exploits the classic Schmidt reaction on a 2-substituted cyclohexanone.

  • Mechanism: Mannich condensation of cyclohexanone yields a 2-aminomethyl ketone. Subsequent reaction with hydrazoic acid (

    
    ) induces ring expansion.
    
  • Regioselectivity: The Schmidt reaction on 2-substituted cyclohexanones preferentially migrates the less substituted carbon (C6) due to steric factors in the iminodiazonium intermediate. This places the bulky substituent at the C3 (

    
    ) position of the resulting lactam, yielding the desired isomer.
    
  • Scalability: High. Uses commodity reagents (cyclohexanone, formaldehyde, amines).

Route B: Direct Functionalization of Caprolactam

This route involves


-functionalization of the pre-formed lactam ring.
  • Mechanism:

    
    -Formylation or methylenation of 
    
    
    
    -caprolactam followed by Michael addition of an amine.
  • Scalability: Moderate.

    
    -Methylene caprolactam is a potent Michael acceptor but can polymerize.
    

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 2-[(Dibenzylamino)methyl]cyclohexanone

Rationale: We use dibenzylamine to introduce the nitrogen. The benzyl groups prevent side reactions during the Schmidt step and are easily removed via hydrogenolysis.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Paraformaldehyde (1.1 equiv)

  • Dibenzylamine (1.0 equiv)[1]

  • Ethanol (Solvent)

  • HCl (conc., catalytic)

Protocol:

  • Charge a reactor with dibenzylamine (197 g, 1.0 mol) and ethanol (500 mL).

  • Add paraformaldehyde (33 g, 1.1 mol) and concentrated HCl (2 mL).

  • Heat to reflux (

    
    ) for 1 hour to form the iminium salt in situ.
    
  • Add cyclohexanone (98 g, 1.0 mol) dropwise over 30 minutes.

  • Reflux for 4–6 hours. Monitor consumption of amine by TLC/HPLC.

  • Cool to room temperature. The hydrochloride salt of the product may precipitate.[2]

  • Workup: Remove solvent in vacuo. Redissolve residue in water/DCM. Basify with

    
     to pH 10. Extract with DCM.[1][2][3] Dry organic layer (
    
    
    
    ) and concentrate.
  • Purification: Recrystallize from hexane/EtOAc or use crude if purity >90%.

    • Target: 2-[(Dibenzylamino)methyl]cyclohexanone.

Step 2: Schmidt Ring Expansion to 3-[(Dibenzylamino)methyl]azepan-2-one

Safety Critical: This step generates


 in situ. Ensure efficient venting and absence of metal salts that form explosive azides.

Reagents:

  • Mannich Base from Step 1 (1.0 equiv)

  • Sodium Azide (

    
    , 1.2 equiv)
    
  • Methanesulfonic Acid (MSA) or Polyphosphoric Acid (PPA) (Solvent/Catalyst)

  • DCM (Extraction solvent)[1][2]

Protocol:

  • Charge MSA (500 mL) to a glass-lined reactor. Cool to

    
    .
    
  • Dissolve the Mannich base (307 g, 1.0 mol) in minimal DCM (if using biphasic) or add solid slowly to the acid.

  • Add

    
     (78 g, 1.2 mol) portion-wise over 2 hours. Control Temperature:  Do not exceed 
    
    
    
    . Evolution of
    
    
    gas will occur.
  • Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    overnight.
  • Quench: Pour the reaction mixture slowly onto crushed ice (2 kg) with vigorous stirring.

  • Neutralize: Adjust pH to 8–9 using

    
    
    
    
    
    (keep temperature
    
    
    ).
  • Extract: Extract with DCM (

    
    ).
    
  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
    • Regioselectivity Check: Analyze by NMR. The C3-isomer (target) is typically formed in >10:1 ratio over the C7-isomer.

    • Target: 3-[(Dibenzylamino)methyl]azepan-2-one.

Step 3: Hydrogenolysis & Salt Formation

Rationale: Removal of benzyl groups and formation of the stable hydrochloride salt.

Reagents:

  • Protected Lactam from Step 2

  • 
     Pd/C (5 wt% loading)
    
  • Methanol (Solvent)[1][4]

  • Hydrogen Gas (

    
    , 5 bar)
    
  • HCl in dioxane or ether (4M)

Protocol:

  • Dissolve the protected lactam (322 g, 1.0 mol) in methanol (2 L).

  • Charge the hydrogenation vessel with

    
     Pd/C (16 g).
    
  • Pressurize with

    
     (5 bar / 75 psi) and heat to 
    
    
    
    .
  • Stir for 12–24 hours until uptake ceases.

  • Filter through Celite to remove catalyst.

  • Concentrate the filtrate to ~500 mL.

  • Salt Formation: Cool to

    
     and add 4M HCl in dioxane (1.1 equiv, 275 mL) dropwise.
    
  • Crystallize: Add diethyl ether or acetone to induce precipitation.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

    • Final Product:3-(Aminomethyl)azepan-2-one hydrochloride .

Process Visualization

Workflow Diagram: Route A (Mannich-Schmidt)

G Cyclohexanone Cyclohexanone (Start) Mannich Step 1: Mannich Reaction (HCHO, Bn2NH) Cyclohexanone->Mannich Intermediate1 2-[(Dibenzylamino)methyl] cyclohexanone Mannich->Intermediate1 85% Yield Schmidt Step 2: Schmidt Reaction (NaN3, MSA) Intermediate1->Schmidt Ring Expansion Lactam 3-[(Dibenzylamino)methyl] azepan-2-one Schmidt->Lactam Regioselective (C6 Migration) Hydro Step 3: Hydrogenolysis (Pd/C, H2) Lactam->Hydro Salt Step 4: HCl Salt Formation Hydro->Salt Product 3-(Aminomethyl)azepan-2-one Hydrochloride Salt->Product >98% Purity

Caption: Step-by-step synthesis via the Mannich-Schmidt pathway, highlighting key intermediates and reaction types.

Regioselectivity Logic in Schmidt Reaction

Regio Ketone 2-Substituted Cyclohexanone Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN3 Transition Iminodiazonium Ion (N2+ anti to migrating bond) Azidohydrin->Transition - H2O PathA Path A: C2 Migration (Sterically Disfavored) Transition->PathA Migrate C2 (Bulky) PathB Path B: C6 Migration (Sterically Preferred) Transition->PathB Migrate C6 (Less Hindered) ProdA 7-Substituted Lactam (Minor) PathA->ProdA ProdB 3-Substituted Lactam (Major) PathB->ProdB

Caption: Mechanistic rationale for the formation of the 3-substituted isomer. Steric bulk at C2 forces the diazonium group anti to C6, promoting C6 migration.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (D2O)Consistent with structure. Key signals:

3.1-3.3 (m, 2H,

),

2.8 (m, 1H,

),

1.2-2.0 (m, ring protons).
Purity HPLC (C18, ACN/Buffer)

Water Content Karl Fischer

Chloride Content Titration

(Theoretical for HCl salt)

Process Safety & Engineering Controls

  • Hydrazoic Acid (

    
    ) Management (Step 2): 
    
    • 
       is volatile, highly toxic, and explosive.
      
    • Control: Maintain reactor temperature

      
      . Use a scrubber system with 
      
      
      
      to neutralize off-gassing.[4]
    • Materials: Avoid copper, lead, or brass fittings in the reactor train to prevent heavy metal azide formation. Use Glass-Lined Steel (GLS) or Hastelloy.

  • Hydrogenation (Step 3):

    • Standard Class 1 Div 1 explosion-proof environment required.

    • Ensure catalyst is wetted with water/solvent before exposing to air to prevent pyrophoric ignition.

References

  • Schmidt Reaction Regioselectivity

    • Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." J. Am. Chem. Soc.1948, 70, 320.
    • Wolff, H. "The Schmidt Reaction." Org.[5] React.1946 , 3, 307. (Confirming migration of the less substituted carbon in 2-alkylcyclohexanones).

  • Mannich Reaction on Cyclohexanone

    • Blicke, F. F. "The Mannich Reaction." Org.[5] React.1942 , 1, 303.

  • For analogous chemistry on lactams: Tetrahedron Lett.2005, 46, 8377.
  • General Process Chemistry: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Guidelines for scale-up of hazardous azide chemistry).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 3-(Aminomethyl)azepan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 3-(Aminomethyl)azepan-2-one Hydrochloride CAS Registry Number: 1019354-01-8 (Free Base Reference) Structure Class:


-Amino Lactam (7-membered ring homologue)
Primary Challenge:  The "Solubility Paradox." As a hydrochloride salt, this compound exhibits high lattice energy and extreme polarity, rendering it insoluble in standard organic solvents (DCM, EtOAc, Toluene) while being highly soluble—and often inseparable—from water.[1]

This guide addresses the three most common failure modes reported by researchers:

  • "Oiling Out" in reaction mixtures.

  • Loss of Product during aqueous workup (Phase Transfer Failure).

  • Hygroscopic Degradation (Turning into a sticky gum upon storage).

The Solubility Matrix

The following table summarizes the solubility behavior of the HCl salt versus the Free Base. Understanding this switch is critical for reaction planning.

Solvent SystemHCl Salt Form (As Supplied)Free Base Form (Neutral Amine)Application Note
Water Very High (>100 mg/mL) HighIdeal for biological assays; disastrous for extraction.
Methanol / Ethanol High HighGood for transfers; avoid if using electrophiles sensitive to alcohols.
DMSO / DMF High HighRecommended for substitution/coupling reactions.
DCM / Chloroform InsolubleModerate to GoodOnly usable after free-basing.
Ethyl Acetate InsolubleLowPoor solvent for this lactam class generally.
Diethyl Ether / Hexane InsolubleInsolubleUse these only to precipitate/triturate the product.

Troubleshooting Protocols

Issue #1: "The salt won't dissolve in my reaction solvent (DCM/THF)."

Root Cause: The ionic lattice of the hydrochloride salt is too strong for non-polar aprotic solvents to break. Solution: You must either switch solvents or perform an in-situ salt break (Free-Basing).

Method A: The Solvent Switch (Recommended)

If your reaction tolerates polar aprotic solvents, do not attempt to force solubility in DCM.[1]

  • Dissolve the HCl salt in a minimum volume of anhydrous DMF or DMSO (approx. 5-10 mL/g).

  • Add the solution dropwise to your reaction mixture.

  • Note: If using DMF, ensure it is amine-free (freshly distilled or high-grade) to prevent side reactions.[1]

Method B: In-Situ Neutralization (For DCM/THF Reactions)

If you must use DCM (e.g., for a specific peptide coupling):

  • Suspend the HCl salt in DCM.

  • Add 1.05 - 1.1 equivalents of a non-nucleophilic organic base (e.g., DIPEA or NMM ).[1]

  • Observation: The suspension will likely clear up or become a fine, cloudy dispersion as the free amine is released and the DIPEA[1]·HCl salt forms.[2][3][4]

  • Critical Warning: Do not use Triethylamine (TEA) if your subsequent electrophile is highly reactive, as TEA can sometimes act as a nucleophile or cause racemization in sensitive chiral centers.

Issue #2: "I tried to extract the free base, but it stayed in the water."

Root Cause: The free amine of 3-(aminomethyl)azepan-2-one is a polar lactam. It has a high affinity for water (


). Standard extraction (DCM vs. Water) will result in >80% yield loss to the aqueous phase.

Solution: The "Salting Out" Protocol.

Protocol: High-Efficiency Extraction
  • Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic lactam out (The "Salting-Out" Effect).[1]

  • pH Adjustment: Carefully adjust the aqueous pH to 11-12 using 2M NaOH or saturated

    
    . (Do not exceed pH 12 to avoid hydrolyzing the lactam ring).
    
  • Solvent Choice: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . The alcohol component helps solvate the polar lactam into the organic phase.[1]

  • Multiple Extractions: Perform 4-5 extractions with small volumes rather than 1-2 large ones.

  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can sometimes bind polar amines).
    
Issue #3: "The solid turned into a sticky oil on the bench."

Root Cause: The HCl salt is extremely hygroscopic . It absorbs atmospheric moisture rapidly, breaking its own crystal lattice to form a concentrated aqueous syrup.[1]

Recovery Protocol (Trituration):

  • Dissolve the "sticky oil" in a minimum amount of dry Methanol .

  • Add a large excess of cold Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring vigorously.

  • The compound should precipitate back out as a white solid.

  • Filter rapidly under a nitrogen blanket or in a glovebox.

  • Storage: Store in a desiccator at -20°C.

Visual Troubleshooting Guides

Diagram 1: Solubility & Reaction Decision Tree

Use this flow to determine the correct solvent system for your synthesis.

SolubilityFlow Start Start: 3-(Aminomethyl)azepan-2-one HCl SolventQ Required Reaction Solvent? Start->SolventQ Polar Polar (Water, MeOH, DMF, DMSO) SolventQ->Polar Compatible NonPolar Non-Polar (DCM, THF, EtOAc) SolventQ->NonPolar Required DirectUse Direct Dissolution (Ready for Reaction) Polar->DirectUse InSitu Can you use Organic Base (DIPEA/NMM)? NonPolar->InSitu YesBase Method: In-Situ Neutralization Add 1.1 eq DIPEA InSitu->YesBase Yes NoBase Method: Free-Base Extraction (Requires Workup) InSitu->NoBase No (Base Sensitive)

Caption: Decision matrix for selecting the correct solubilization strategy based on reaction solvent compatibility.

Diagram 2: High-Yield Extraction Workflow

Follow this path to recover the free amine without loss to the aqueous layer.[1]

ExtractionFlow AqPhase Aqueous Phase (Contains Product) SatSalt Step 1: Saturate with NaCl (Salting Out) AqPhase->SatSalt pHAdj Step 2: Adjust pH to 11-12 (Use Na2CO3/NaOH) SatSalt->pHAdj Extract Step 3: Extract with DCM:IPA (3:1) pHAdj->Extract Dry Step 4: Dry over Na2SO4 & Evaporate Extract->Dry

Caption: Optimized extraction protocol using the "Salting Out" method and polar organic mixtures to maximize yield.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve the HCl salt in DMF? A: Yes, mild heat (40-50°C) is acceptable.[1] However, avoid temperatures >80°C for prolonged periods, as the lactam ring (though 7-membered and relatively stable) can undergo thermal hydrolysis or polymerization in the presence of trace water.[1]

Q: Why does my NMR show extra peaks after storage? A: If stored in methanol or water, the lactam ring may slowly open to form the corresponding amino acid (homolysine derivative).[1] Always store as the dry solid. If you see a triplet around 3.2 ppm shifting significantly, check for ring opening.[1]

Q: Is the compound compatible with Boc-protection? A: Yes. To Boc-protect the primary amine, dissolve the HCl salt in a 1:1 mixture of Water:Dioxane, add 2.5 eq of Sodium Bicarbonate (


), and then add 

.[1] The bicarbonate buffers the HCl without hydrolyzing the lactam.[1]

References

  • Chemical Properties of Caprolactam Derivatives: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102463, 3-aminohexahydro-2H-azepin-2-one.[1][5] (Used as homologous reference for lactam stability and solubility). [Link]

  • Solvent Selection for Peptide/Lactam Synthesis: Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Reference for orthogonal protection and solubility of amino-lactam intermediates). [Link]

  • Extraction of Polar Amines: Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for "Salting Out" procedures). [Link]

Sources

Preventing ring-opening hydrolysis of azepan-2-one during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges of synthesizing Azepan-2-one (ε-Caprolactam) while maintaining ring integrity.

Technical Support Center | Doc ID: AZP-2024-05 [1]

The Mechanistic Core: Why the Ring Opens

To prevent hydrolysis, one must first respect the thermodynamics of the 7-membered ring. Unlike the stable 5- and 6-membered lactams, azepan-2-one possesses unique transannular strain (Pitzer strain) due to hydrogen-hydrogen interactions across the ring.[1]

While the amide bond is generally robust, the 7-membered ring is thermodynamically "eager" to relieve this strain by opening into the linear 6-aminocaproic acid, particularly under two conditions:

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, inviting attack by water.

  • Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.[1]

The Critical Threshold: The reaction is reversible, but at high temperatures (>100°C) in the presence of water, the equilibrium shifts aggressively toward the thermodynamically favored linear amino acid.

Visualization: The Hydrolysis Threat Pathway

The following diagram illustrates the competing pathways between successful synthesis (via Beckmann) and the failure mode (Hydrolysis).

Caption: Figure 1.[1] The synthesis pathway (Blue) vs. the hydrolysis failure mode (Red). Note that water ingress attacks the formed lactam, breaking the C-N bond.

Critical Workflow Protocols

The following protocols are engineered to minimize water contact during the high-energy transition states.

Protocol A: The Anhydrous Beckmann Rearrangement

Best for: High-purity synthesis from cyclohexanone oxime.

The "Self-Validating" System: This protocol uses Oleum (Fuming Sulfuric Acid) instead of concentrated H2SO4.

  • Why? Commercial "conc."[1] H2SO4 is ~96-98%, containing 2-4% water.[1] At 100°C, this is sufficient to hydrolyze significant portions of your product.[1] Oleum contains free SO3, which chemically scavenges any adventitious water to form H2SO4, ensuring a strictly anhydrous environment.[1]

Step-by-Step:

  • Preparation: Charge a flame-dried 3-neck flask with Oleum (20% free SO3). Cool to 15°C.[1]

  • Addition: Add Cyclohexanone Oxime solid in small portions.

    • Control Point: Maintain internal temp < 60°C. The rearrangement is highly exothermic.

  • Reaction: Once addition is complete, heat to 85°C for 60 minutes.

    • Validation: Take an aliquot, quench in ice, extract with CHCl3. TLC (9:1 Ethyl Acetate:Methanol) should show conversion of Oxime (Rf ~0.[1]8) to Lactam (Rf ~0.[1]4) with no baseline streak (Amino Acid).[1]

  • The Quench (Danger Zone): Pour the reaction mixture onto crushed ice buffered with NH4OH.

    • Critical: The pH must not drop below 3 or rise above 8 during the quench if the temperature is >40°C.

Protocol B: The Schmidt Reaction (Azide Route)

Best for: Direct synthesis from cyclohexanone.

The "Self-Validating" System: Use a biphasic system (Chloroform/Acid).[1]

  • Why? As Azepan-2-one forms, it partitions into the organic layer (if neutralized) or remains as a salt in the acid.[1] Keeping the bulk of the water away from the active phase during the reaction limits hydrolysis.

Step-by-Step:

  • Dissolve cyclohexanone in dry CHCl3.

  • Add Sodium Azide (1.1 eq).

  • Add Methanesulfonic acid (MsOH) dropwise at 0°C.

    • Note: MsOH is preferred over H2SO4 here as it is easier to dry and less oxidizing.[1]

  • Workup: Neutralize with cold NaHCO3 solution. Rapidly extract into DCM. Do not let the aqueous layer sit with the product.

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: I see a white precipitate that is insoluble in organic solvents (DCM/Chloroform). What is it?

Diagnosis: This is likely 6-aminocaproic acid (the zwitterionic hydrolysis product) or the ammonium sulfate salt. The Fix:

  • Test: Dissolve a small amount in water. Check pH. If acidic, it's likely the amino acid salt.[1]

  • Rescue: You cannot "re-close" the ring easily in situ. You must separate the lactam.

    • Saturate the aqueous phase with NaCl (salting out).[1]

    • Extract exhaustively with Chloroform (Azepan-2-one is soluble; the amino acid is not).[1]

    • The precipitate is lost yield. Review your water content in Step 1.

Q2: My reaction exothermed uncontrollably during the quench. Did I lose the product?

Diagnosis: High heat (>100°C) + Water + Acid = Rapid Hydrolysis.[1] Analysis: Check the NMR.

  • Lactam: Triplet at ~3.2 ppm (CH2-N).[1]

  • Hydrolyzed (Amino Acid): Triplet shifts to ~2.9 ppm (CH2-N+H3) and appearance of broad OH/NH peaks.[1] Prevention: Use a "Reverse Quench."[1] Pour the acid mixture slowly into a large excess of ice/base slurry. Never add water to the acid.

Q3: Can I use HCl instead of H2SO4?

Technical Advisory: Avoid. HCl is typically aqueous (37%).[1] The massive molar equivalent of water introduced will guarantee significant hydrolysis. If you must use HCl, it must be anhydrous HCl gas bubbled into a solvent like Dioxane, but conversion rates are typically lower than with sulfur-based acids.[1]

Data Summary: Solvent & Reagent Compatibility
Reagent/SolventSuitabilityRisk FactorTechnical Note
Oleum (20%) High ExothermScavenges water; prevents hydrolysis.[1]
Conc. H2SO4 Medium HydrolysisContains 2-4% water; risky at high temps.[1]
PPA (Polyphosphoric Acid) High ViscosityExcellent dehydrating agent; hard to stir.[1]
Water None Critical The reactant for ring-opening.[1]
Chloroform High NoneGood extraction solvent for Lactam; rejects Amino Acid.[1]

Synthesis Decision Tree

DecisionTree Start Start: Cyclohexanone Precursor Route Select Route Start->Route Beckmann Beckmann Rearrangement (via Oxime) Route->Beckmann Schmidt Schmidt Reaction (Direct via Azide) Route->Schmidt DryCheck Is Reagent Anhydrous? Beckmann->DryCheck Quench Quench Step (Critical Control Point) Schmidt->Quench Strict Temp Control Oleum Use Oleum (Scavenges H2O) DryCheck->Oleum Yes H2SO4 Use H2SO4 DryCheck->H2SO4 No Oleum->Quench Risk HIGH RISK: Hydrolysis likely >80°C H2SO4->Risk Risk->Quench TempCtrl Keep T < 40°C pH 4-7 Quench->TempCtrl Success Isolate Azepan-2-one TempCtrl->Success

Caption: Figure 2.[1] Decision logic for selecting reagents to minimize hydrolysis risk.

References

  • Mechanistic Insight: The Beckmann Rearrangement. Organic Chemistry Portal.[1][2] Available at: [Link][1]

  • Industrial Protocol: Caprolactam Production. Ullmann's Encyclopedia of Industrial Chemistry.[1] (General reference for Oleum usage in industrial synthesis).

  • Hydrolysis Kinetics: Kinetics and Mechanism of the Hydrolysis of Lactams. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Solubility Data: Solubility of Caprolactam in various solvents. NIST Chemistry WebBook.[1] Available at: [Link][1]

Sources

Technical Support Center: Hydrophilic Hydrochloride Salt Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HCl-OPT-2024
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open

Mission Statement

You are likely here because your hydrochloride (HCl) salt—designed to improve solubility—has worked too well. It is now so hydrophilic that it refuses to crystallize, elutes in the void volume of your HPLC, or turns into a hygroscopic gum the moment it sees humidity.

This guide is not a textbook; it is a troubleshooting engine. We address the three most critical failure points in the lifecycle of a hydrophilic HCl salt: Isolation (The Oil) , Purification (The Elution) , and Stability (The Stoichiometry) .

Module 1: The "Gummy Oil" Syndrome

Symptom: You acidified your free base, removed the solvent, and are left with a viscous, amber oil that refuses to solidify. Scratching the flask only moves the goo around.

The Root Cause: Metastable Liquid-Liquid Phase Separation (LLPS)

When you add an anti-solvent (like Diethyl Ether) to a concentrated solution of your salt, you expect nucleation. However, for highly hydrophilic salts, the "oiling out" point is often reached before the crystallization point. The system separates into a solvent-rich phase and a solute-rich oil phase. This oil is a kinetic trap; the molecules are too disordered to form a crystal lattice.

Protocol: The "Double-Solvent" Trituration

Do not simply add more ether. You must lower the solubility limit slowly while providing energy for lattice arrangement.

Step-by-Step Workflow:

  • Dissolution: Dissolve the oil in the minimum amount of a polar protic solvent (Methanol or Isopropanol).

  • The Seed: Add the anti-solvent (Ethyl Acetate or Diethyl Ether) dropwise until persistent cloudiness appears (the "metastable zone").

  • Energy Input: Sonicate for 5 minutes. If it oils out again, heat to reflux until clear, then cool slowly to room temperature.

  • The Crash: Once a solid precipitate forms, dilute further with anti-solvent to maximize yield.

Visual Workflow: Breaking the Oil Cycle

G Start Input: Viscous HCl Oil Step1 Dissolve: Min. Vol. MeOH/IPA Start->Step1 Step2 Add Anti-Solvent (Et2O/EtOAc) Stop at Cloud Point Step1->Step2 Check State Check Step2->Check Oil Oiling Out (LLPS) Check->Oil Phase Sep Solid Precipitate Forms Check->Solid Nucleation Fix Heat to Reflux -> Slow Cool Oil->Fix Final Filter & Dry (Desiccator) Solid->Final Fix->Check

Figure 1: Decision logic for converting amorphous oils into crystalline solids via controlled trituration.

Module 2: Chromatographic Purification

Symptom: Your compound elutes at the dead time (


) on a standard C18 column. It is too polar to retain, but you cannot use normal phase silica because the HCl salt adheres irreversibly to the silanols.
The Root Cause: The "Water Layer" Mechanism

Standard Reverse Phase (RP) relies on hydrophobic interaction. Your HCl salt has none. To purify this, we must invert the mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, water is the "strong" solvent. The stationary phase forms a water-enriched layer, and your analyte partitions into this layer based on polarity [1].

Comparative Strategy Table
FeatureReverse Phase (C18)Ion-Pairing (C18 + IP Reagent)HILIC (Silica/Amide)
Mechanism Hydrophobic InteractionHydrophobic retention of ion-pair complexPartitioning into aqueous surface layer
Mobile Phase High Water

High Organic
Water/Organic + TFA/HFBAHigh Organic (ACN)

High Water
Suitability Poor for hydrophilic saltsGood retention, but difficult salt removalExcellent for polar salts
Salt Recovery Easy (volatile buffers)Difficult (IP reagents are non-volatile)Easy (Ammonium Formate/Acetate)
Protocol: HILIC Purification Setup
  • Stationary Phase: Zwitterionic (ZIC-HILIC) or Amide-bonded silica. Bare silica can work but is less robust.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 95% B (High Organic) and gradient down to 60% B. Note: This is the opposite of Reverse Phase.

  • Sample Diluent: Dissolve your sample in 80-90% ACN. Crucial: If you dissolve in 100% water, the solvent strength will be too high, causing peak distortion (breakthrough).

Visual Workflow: Column Selection Logic

G Input Analyte: Hydrophilic HCl Salt LogP Check LogP / Polarity Input->LogP C18 Standard C18 RP (Elutes in Void) LogP->C18 LogP > 1 IP Ion-Pairing (TFA/HFBA) (Good Retention, Hard Removal) LogP->IP LogP < 0 (Alternative) HILIC HILIC (Amide/ZIC) (High Retention, Volatile Buffer) LogP->HILIC LogP < -1 (Recommended)

Figure 2: Selecting the correct stationary phase based on analyte polarity to prevent void volume elution.

Module 3: Excess Acid & Hygroscopicity

Symptom: Elemental analysis reveals a stoichiometry of 1.5 HCl to 1.0 Base. The solid turns into a puddle on the balance.

The Root Cause: Amorphous Entrapment

Hydrophilic salts often form amorphous solids rather than crystals. Amorphous solids have irregular voids that can physically trap excess HCl gas or solvent molecules, leading to non-stoichiometric results and extreme hygroscopicity [2].

FAQ: Solving Stability Issues

Q: How do I remove the excess trapped HCl? A: You cannot simply dry it off in an oven; the HCl is often hydrogen-bonded in the lattice.

  • Method 1 (Lyophilization): Dissolve the salt in water and freeze-dry. Repeat this process 2-3 times. The sublimation of ice helps carry away excess HCl.

  • Method 2 (Reslurry): Suspend the solid in a dry, non-polar solvent (like Pentane or Hexane) and stir vigorously for 12 hours. The excess HCl on the surface will diffuse into the solvent, while the salt remains insoluble.

Q: My salt is too hygroscopic to handle. What now? A: If the HCl salt is operationally impossible to handle, you must question the salt selection.

  • The Switch: Consider switching to a less hygroscopic counter-ion.[1] For hydrophilic amines, Tosylate or Fumarate salts often crystallize better and are less prone to moisture uptake than Hydrochloride salts [2].

References

  • Alpert, A. J. (1990).[2][3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3] Journal of Chromatography A, 499, 177-196. Link

  • Stahl, P. H., & Wermuth, C. G.[4][5][6] (Eds.).[1][7][5][6][8][9] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7][4][5][6] Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][10][11] Analytical and Bioanalytical Chemistry, 402, 231-247. Link

Sources

Removing impurities from 3-(Aminomethyl)azepan-2-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Impurity Removal & Workup Optimization

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 3-(aminomethyl)azepan-2-one (also known as 3-(aminomethyl)-


-caprolactam) presents a unique set of purification challenges due to its bifunctional nature  (a basic primary amine and a neutral lactam ring).[1]

Users typically encounter three distinct impurity classes:

  • Secondary Amine Dimers: Formed during the hydrogenation of the nitrile precursor.[1]

  • Ring-Opened Hydrolysates: Formed via acid/base hydrolysis of the lactam ring.[1]

  • Oligomeric "Gums": Formed via anionic or cationic polymerization of the lactam.[1]

This guide provides chemically grounded troubleshooting workflows to isolate high-purity material (>98%) suitable for peptidomimetic synthesis or drug development.

Module 1: The "Ghost Peak" (Secondary Amine Dimer)

User Report

"I reduced 3-cyano-azepan-2-one using Raney Nickel. The LC-MS shows a major peak at M+1 = 143 (Target), but there's a persistent impurity at M+1 = 269 that co-elutes or tails heavily. Recrystallization isn't removing it."

Diagnosis

You are seeing the Secondary Amine Dimer .[1] During catalytic hydrogenation, the newly formed primary amine (


) reacts with the intermediate imine (

) on the catalyst surface to form a secondary amine (

). This is statistically favored if the local concentration of primary amine is high near the catalyst surface.[1]
The Mechanism of Failure

The reaction pathway below illustrates how the impurity competes with your target.[1]

G Nitrile 3-Cyano-azepan-2-one (Precursor) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 Target 3-(Aminomethyl)azepan-2-one (Primary Amine) Imine->Target + H2 (Fast) Dimer Secondary Amine Dimer (Impurity M+1 269) Imine->Dimer Condensation - NH3 Target->Imine Attack on Imine

Figure 1: Competitive hydrogenation pathway showing the origin of the dimer impurity.

Resolution Protocol: The Ammonia Suppression Method

To prevent this, you must shift the equilibrium by flooding the system with ammonia or using a specific salt formation workup to remove the dimer.

Step 1: Prevention (Reaction Phase)

If you can repeat the synthesis:

  • Add Ammonia: Run the hydrogenation in 7N Methanolic Ammonia rather than pure methanol. The excess

    
     competes with the primary amine for the imine intermediate, suppressing dimer formation [1].
    
  • Switch Catalyst: Use Raney Cobalt instead of Raney Nickel. Cobalt is less active towards the condensation of amines [2].[1]

Step 2: Purification (Workup Phase)

If you already have the mixture, use Salicylaldehyde Scavenging or Selective Salt Formation .

The Oxalate Salt Crystallization Protocol: Primary amines crystallize well with oxalic acid, while bulky secondary amines often remain in the mother liquor or form amorphous oils.

  • Dissolution: Dissolve crude oil in Ethanol (abs) (10 mL/g).

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid dissolved in warm ethanol.

  • Precipitation: Stir at room temperature for 2 hours. The target 3-(aminomethyl)azepan-2-one oxalate should precipitate as a white solid.[1]

  • Filtration: Filter and wash with cold ethanol.

  • Free Basing: Dissolve the salt in minimum water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1) .

Module 2: The "Sticky Gum" (Oligomerization)

User Report

"After workup, my product is a viscous yellow oil that refuses to solidify. NMR shows broad peaks in the aliphatic region."

Diagnosis

The lactam ring has undergone Ring-Opening Polymerization (ROP) .[1] Azepan-2-one (Caprolactam) rings are thermodynamically prone to opening, especially in the presence of:

  • Strong Acids/Bases at high temperatures.[1]

  • Water during high-vac distillation (hydrolytic polymerization).[1]

Troubleshooting Guide
ParameterRecommendationWhy?
Temperature < 40°C during evaporationHeat + Trace Acid/Base initiates polymerization.[1]
Solvent Removal Lyophilization (Freeze Drying)Avoids the "hot syrup" phase where oligomers form.[1]
pH Control Avoid pH < 3 or > 13 for long periodsExtreme pH catalyzes hydrolysis to the amino acid (ring opening).[1]
Rescue Protocol: Ion Exchange Chromatography

If your product is gummy, use Strong Cation Exchange (SCX) to isolate the monomeric amine from non-basic oligomers.

  • Load: Dissolve crude gum in 5% Acetic Acid/Water. Load onto a Dowex 50W or Amberlyst 15 column (H+ form).[1]

  • Wash: Flush with Methanol/Water (1:1) .[1]

    • What this does: Removes non-basic lactam oligomers, unreacted starting material, and neutral impurities.

  • Elute: Elute the target amine with 2M Ammonia in Methanol .

  • Concentrate: Evaporate the ammonia fraction at <35°C .

Module 3: Enantiomeric Purity (Chiral Resolution)

User Report

"I need the (S)-enantiomer for a drug scaffold. I synthesized the racemate. How do I separate them?"

Diagnosis

Direct synthesis of the chiral form is difficult.[1] The industry standard is Classical Resolution using chiral acids.[1]

Resolution Workflow

The 3-amino group provides a "handle" for forming diastereomeric salts.[1]

Resolution Racemate Racemic 3-(Aminomethyl)azepan-2-one Tartrate Add (L)-Dibenzoyl Tartaric Acid (0.5 equiv) in Ethanol Racemate->Tartrate Precipitate Solid Precipitate (S)-Amine • (L)-Tartrate Salt Tartrate->Precipitate Selective Crystallization Liquor Mother Liquor (R)-Amine Enriched Tartrate->Liquor FreeBase Base Treatment (NaOH) Extract with DCM Precipitate->FreeBase Final Pure (S)-Enantiomer (>99% ee after recrystallization) FreeBase->Final

Figure 2: Classical resolution pathway using Dibenzoyl Tartaric Acid.[1]

Key Reference: This method is analogous to the resolution of 3-amino-hexahydro-2-azepinone described in high-impact patent literature [3].

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Only under high vacuum (< 0.1 mmHg) and strictly controlled temperatures. However, due to the high boiling point and risk of polymerization, Kugelrohr distillation is preferred over standard fractional distillation.

Q: Why is my yield low after extraction? A: The molecule is highly water-soluble (LogP approx -0.5).[1] Standard ether/ethyl acetate extractions will leave 50%+ of the product in the aqueous phase.[1]

  • Fix: Use n-Butanol or a Chloroform:Isopropanol (3:1) mixture for extraction.[1] Alternatively, salt out the aqueous phase with NaCl before extraction.

Q: How do I store the purified free base? A: The free amine absorbs


 from the air to form carbamates.[1] Store under Argon/Nitrogen at -20°C. For long-term stability, convert it to the Hydrochloride salt  (hygroscopic but chemically stable) or Oxalate salt .[1]

References

  • H. Greenfield , "The Hydrogenation of Nitriles," in Catalytic Hydrogenation, Academic Press, 1976.

  • Rylander, P. N., "Hydrogenation Methods," Academic Press, 1985. (Standard text on Cobalt vs. Nickel selectivity).
  • Process for the resolution of 3-amino-hexahydro-2-azepinone. U.S. Patent 4,014,866.[1]

  • Bond, J. et al., "Synthesis of amino-caprolactam derivatives," Journal of Organic Chemistry, Vol 33, 1968.

Sources

Technical Support Center: A Researcher's Guide to Handling 3-(Aminomethyl)azepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Aminomethyl)azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this hygroscopic compound. Its purpose is to provide practical, in-depth guidance to mitigate the challenges associated with its moisture-sensitive nature, ensuring the integrity and reproducibility of your experimental results.

Understanding the Challenge: The Hygroscopic Nature of Amine Hydrochlorides

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For amine hydrochlorides like 3-(Aminomethyl)azepan-2-one hydrochloride, this property can lead to a host of experimental issues. The absorbed water can act as a plasticizer, leading to physical changes such as clumping, caking, and poor flowability, which can significantly hinder accurate weighing and dispensing.[3][4][5] Furthermore, the presence of moisture can initiate or accelerate chemical degradation pathways, such as hydrolysis, potentially compromising the compound's stability, potency, and overall shelf-life.[3][6][7]

The impact of moisture is a critical consideration throughout the drug development process, from initial handling and formulation to manufacturing and storage.[8][9] Uncontrolled humidity can lead to inconsistent results, failed batches, and ultimately, a compromised final product.[1][10] This guide will equip you with the knowledge and techniques to effectively manage the hygroscopic nature of 3-(Aminomethyl)azepan-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(Aminomethyl)azepan-2-one hydrochloride has formed clumps. Can I still use it?

A1: The formation of clumps is a clear indication of moisture absorption.[4] While the compound may still be usable, it is crucial to first assess the extent of the issue and take corrective measures.

  • Causality: Clumping occurs because absorbed water molecules form liquid bridges between particles, increasing interparticle attraction and leading to agglomeration.[11] This alters the material's physical properties, making it difficult to handle and weigh accurately.[3]

  • Recommended Action: Before use, you should attempt to break up the clumps with a clean, dry spatula. For more persistent clumps, gentle grinding with a mortar and pestle in a low-humidity environment (e.g., a glove box) may be necessary. It is highly recommended to determine the water content of the clumped material using a suitable analytical method, such as Karl Fischer titration, to ensure you are accounting for the excess moisture in your calculations.[12][13] If the clumping is severe or accompanied by a noticeable change in color or odor, it may be a sign of significant degradation, and using a fresh, unopened vial is advisable.[6]

Q2: I'm having trouble getting a stable reading on the analytical balance when weighing the compound. What's causing this and how can I fix it?

A2: An unstable balance reading is a classic sign that the compound is actively absorbing moisture from the atmosphere.[14][15]

  • Causality: As the powder sits on the balance pan, it continuously gains weight from the surrounding air, preventing the balance from reaching equilibrium. This is particularly problematic in environments with high relative humidity.[16][17]

  • Troubleshooting Protocol:

    • Control the Environment: The most effective solution is to handle and weigh the compound in a controlled, low-humidity environment. A glove box with a dry nitrogen or argon atmosphere is ideal.[14] If a glove box is not available, work in a room with a dehumidifier and aim for a relative humidity below 40%.[16][18]

    • Work Efficiently: Prepare everything you need in advance to minimize the time the container is open. Have your spatula, weigh boat, and receiving vessel ready.[14]

    • Use Appropriate Weighing Vessels: A weighing vessel with a narrow opening can help reduce the surface area exposed to the air.

    • Weighing by Difference: A reliable technique is to weigh the sealed container of the compound, quickly transfer an approximate amount to your receiving vessel, and then re-weigh the sealed container. The difference in weight will give you the precise amount transferred.[16]

Q3: What are the optimal storage conditions for 3-(Aminomethyl)azepan-2-one hydrochloride to prevent moisture absorption?

A3: Proper storage is paramount to maintaining the integrity of this hygroscopic compound.

  • Primary Storage: The compound should always be stored in a tightly sealed container to minimize exposure to ambient air. The original manufacturer's packaging is often designed for this purpose.

  • Secondary Storage: For long-term storage and after opening, place the tightly sealed container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[14] The desiccant will help to maintain a low-humidity environment within the enclosed space. Ensure the desiccant is active (e.g., blue for silica gel) and regenerate or replace it as needed.

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place. Avoid storing in areas with significant temperature fluctuations, as this can lead to condensation inside the container.

Q4: How does moisture absorption affect the chemical stability of 3-(Aminomethyl)azepan-2-one hydrochloride?

A4: The presence of water can significantly impact the chemical stability of amine hydrochlorides.

  • Hydrolysis: As a lactam and an amine salt, the compound is susceptible to hydrolysis. Water can act as a reactant, leading to the opening of the azepan-2-one ring or other degradative pathways.[6][7]

  • Impact on Amine Salts: Moisture can also affect the equilibrium of the amine hydrochloride salt, potentially leading to the formation of the free base and hydrochloric acid, which can catalyze further degradation. The presence of moisture can also promote side reactions in amine-containing compounds.[19][20]

  • Consequences: Chemical degradation leads to a decrease in the purity and potency of the compound, and the formation of unknown impurities can interfere with experimental results and pose potential safety risks.[6]

Troubleshooting Guide

This section provides a structured approach to common problems encountered when working with 3-(Aminomethyl)azepan-2-one hydrochloride.

Observed Problem Potential Cause Recommended Solution
Poor Powder Flow / Caking Moisture absorption leading to increased inter-particle cohesion.[21]1. Gently break up aggregates with a dry spatula. 2. If necessary, lightly grind the powder in a low-humidity environment. 3. Consider using flow aids like fumed silica in formulation development, if appropriate for the application.[21]
Inconsistent Experimental Results Inaccurate weighing due to moisture uptake, or degradation of the compound.1. Implement stringent environmental controls during weighing (glove box or dehumidified room).[22][23] 2. Use the "weighing by difference" method for accurate measurements.[16] 3. Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR) if degradation is suspected.
Difficulty in Dissolving the Compound The presence of absorbed water can sometimes alter the dissolution properties of a compound.1. Ensure the solvent is anhydrous, if required by the protocol. 2. Slightly warming the solvent (if the compound is thermally stable) and using sonication can aid dissolution. 3. Confirm the expected solubility from the manufacturer's data sheet.
Physical Appearance Change (e.g., discoloration) Potential chemical degradation.[6]1. Do not use the material if a significant and unexpected color change is observed. 2. Contact the manufacturer for guidance. 3. Use a fresh, unopened container of the compound.

Experimental Protocols

Protocol 1: Accurate Weighing of 3-(Aminomethyl)azepan-2-one hydrochloride

This protocol details the steps for accurately weighing the hygroscopic compound to minimize moisture absorption.

Workflow for Weighing a Hygroscopic Compound

G cluster_prep Preparation cluster_weighing Weighing (in controlled environment) cluster_post Post-Weighing A Equilibrate compound to ambient temperature B Prepare all tools (spatula, weigh boat, receiving vessel) A->B C Ensure tools are clean and dry B->C D Tare the weigh boat on the analytical balance C->D E Quickly transfer an approximate amount of compound to the weigh boat D->E F Record the weight E->F G Immediately transfer the weighed compound to the receiving vessel F->G H Tightly reseal the main compound container G->H I Return the container to the desiccator H->I

Caption: Workflow for accurate weighing of hygroscopic compounds.

Step-by-Step Procedure:

  • Preparation:

    • Allow the sealed container of 3-(Aminomethyl)azepan-2-one hydrochloride to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.

    • Gather a clean, dry spatula, a weigh boat, and the vessel into which the compound will be transferred.

  • Weighing in a Controlled Environment:

    • Perform the weighing procedure in a glove box or a room with a relative humidity below 40%.

    • Place the weigh boat on the analytical balance and tare it.

    • Working quickly, open the compound container and transfer the desired amount to the weigh boat.

    • Record the stable weight.

  • Transfer and Storage:

    • Immediately transfer the weighed powder to the receiving vessel.

    • Tightly reseal the main container of 3-(Aminomethyl)azepan-2-one hydrochloride.

    • Promptly return the sealed container to a desiccator for proper storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of the compound.

Workflow for Karl Fischer Titration

G A Prepare the Karl Fischer titrator and reagent B Accurately weigh the sample of 3-(Aminomethyl)azepan-2-one hydrochloride A->B C Introduce the sample into the titration vessel B->C D Initiate the titration C->D E Record the volume of titrant used to reach the endpoint D->E F Calculate the water content based on the titrant consumption E->F

Caption: General workflow for Karl Fischer titration.

Step-by-Step Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the reagent is fresh and standardized.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of 3-(Aminomethyl)azepan-2-one hydrochloride.

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Analysis: Start the titration and allow it to proceed to the endpoint.

  • Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the amount of titrant consumed.

Note: The choice between volumetric and coulometric Karl Fischer titration will depend on the expected water content. Coulometric is generally more suitable for very low water content.[12]

Formulation Strategies to Mitigate Hygroscopicity

For drug development professionals, several formulation strategies can be employed to improve the stability and handling of highly hygroscopic active pharmaceutical ingredients (APIs) like 3-(Aminomethyl)azepan-2-one hydrochloride.[24][25][26]

Strategy Mechanism of Action Considerations
Film Coating Creates a physical barrier between the hygroscopic core and the environment.[24][25]The choice of polymer and coating thickness is critical to ensure an effective moisture barrier.
Encapsulation Envelops the API with a protective polymer shell.[24][25]Techniques like spray drying or coacervation can be used. This is less common for pharmaceuticals compared to nutraceuticals.[24][25]
Co-processing with Excipients Formulating with hydrophobic excipients that can deflect moisture away from the API.[24][25]The compatibility of the excipients with the API must be thoroughly evaluated.
Crystal Engineering (Co-crystallization) Alters the crystal packing arrangement by introducing a co-former, which can reduce the availability of sites for water interaction.[24][25][27]This is a more advanced technique that requires significant research and development.

References

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1187. [Link]

  • Thapa, P., & Choi, D. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Ask this paper | Bohrium. [Link]

  • Moisture Cure. (n.d.). Cleanroom and Laboratory Humidity Control. [Link]

  • Physics Stack Exchange. (2013). Methods to stabilize and maintain extremely low humidity in a lab environment. [Link]

  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • SensoScientific. (2018). How to Maintain Optimal Laboratory Temperature and Humidity. [Link]

  • News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]

  • Condair. (2019). 4 Benefits of Laboratory Humidity Control Systems. [Link]

  • APEC USA. (2021). 6 Powder Flow Control Problems And Solutions. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Kerone. (2021). Method for Moisture Analysis Techniques. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms. [Link]

  • CUG-BP. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. [Link]

  • Pharma.Tips. (n.d.). Troubleshooting Poor Powder Flow in Tablet Formulations. [Link]

  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • Jenike & Johanson. (2025). Techniques for enhancing powder flowability and mitigating issues. [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • AquaLab. (2026). The food manufacturer's guide to eradicating caking and clumping. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Palamatic Process. (n.d.). How to avoid problems with powder flow? [Link]

  • ACS Publications. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • Mettler Toledo. (n.d.). Moisture Content Determination. [Link]

  • Staedean. (2024). FAQs about the Weighing and Dispensing Process in Pharmaceutical Industry. [Link]

  • Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. [Link]

  • Google Patents. (2003). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. [Link]

  • ResearchGate. (2025). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. [Link]

  • PCCA. (2022). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. [Link]

  • PMC. (n.d.). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. [Link]

  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. [Link]

  • ACS Publications. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. [Link]

  • PubMed. (n.d.). Instability of the hydrochloride salts of cathinone derivatives in air. [Link]

  • DR-NTU. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • JOCPR. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

Sources

Technical Support Center: Recrystallization of 3-(Aminomethyl)azepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-3AM-AZP-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Protocols for Polar Lactam Salts

Executive Summary

You are dealing with 3-(Aminomethyl)azepan-2-one hydrochloride , a seven-membered lactam (caprolactam) derivative bearing a primary amine side chain. As a hydrochloride salt, this molecule possesses distinct physicochemical characteristics:

  • High Polarity: The ionic lattice energy is significant, necessitating polar protic solvents for dissolution.

  • Hygroscopicity: Amine HCl salts are prone to absorbing atmospheric moisture, leading to "gummy" solids.

  • Lactam Instability: While relatively stable, the seven-membered ring is susceptible to hydrolysis (ring-opening) under prolonged heating in aqueous acidic/basic media, reverting to the corresponding amino acid (a lysine analog).

This guide prioritizes anhydrous organic solvent systems to preserve ring integrity and ensure a free-flowing crystalline solid.

Module 1: Solvent System Selection

The Solubility Profile

Data inferred from structural homologs (e.g., amino-caprolactam HCl, lysine lactam).

Solvent TypeSpecific SolventSolubility StatusRole in Protocol
Primary (Good) Methanol (MeOH) HighDissolution solvent. Best for initial solubilization.
Primary (Good) Ethanol (EtOH) Moderate/HighAlternative to MeOH; higher boiling point allows better thermal gradient.
Primary (Moderate) Isopropanol (IPA) ModerateExcellent single-solvent candidate. Lower solubility than MeOH.
Anti-Solvent Ethyl Acetate (EtOAc) Low/InsolubleThe "crasher." Miscible with alcohols; induces precipitation.
Anti-Solvent Diethyl Ether (Et2O) InsolubleAggressive anti-solvent. Use with caution to avoid oiling out.[1]
Avoid Water Very HighRisk: Hydrolysis of lactam; difficult to dry; promotes oiling.
Avoid Hexane/Heptane InsolubleImmiscible with MeOH; poor anti-solvent choice for this system.
Recommended Solvent Pairs
  • System A (Standard): Methanol / Ethyl Acetate (MeOH/EtOAc)

    • Why: MeOH breaks the ionic lattice; EtOAc lowers the dielectric constant gently to induce nucleation.

  • System B (Slower Growth): Ethanol / Isopropanol (EtOH/IPA)

    • Why: The polarity difference is smaller, leading to slower, higher-quality crystal growth.

Module 2: Step-by-Step Protocols

Protocol A: The "Displacement" Method (MeOH / EtOAc)

Best for: Bulk purification and removal of non-polar impurities.

  • Dissolution: Place crude solid in a flask. Add hot anhydrous Methanol dropwise with stirring until fully dissolved. Do not boil excessively.

  • Filtration (Critical): While hot, filter through a sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaCl, which is insoluble in hot MeOH).

  • Nucleation: Return filtrate to heat. Add hot Ethyl Acetate dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of MeOH to clear the solution.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature.

    • Tip: If oil droplets appear, scratch the glass with a spatula to induce nucleation.

  • Isolation: Filter the white crystals under nitrogen (to prevent moisture uptake). Wash with cold EtOAc.

Protocol B: Vapor Diffusion (For X-Ray Quality Crystals)

Best for: Small scale (<100 mg) and high-purity needs.

  • Dissolve the compound in a minimum volume of Methanol in a small vial.

  • Place this open vial inside a larger jar containing Diethyl Ether .

  • Cap the outer jar tightly.

  • Mechanism: Ether vapor slowly diffuses into the Methanol, gently lowering solubility over 24-48 hours. This avoids the kinetic shock that causes oiling out.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a gum/liquid) instead of crystallizing. Why?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the anti-solvent is added too fast, or the temperature drops too quickly, creating a metastable "oil" phase before the crystal lattice can form.

Corrective Actions:

  • The "Seeding" Trick: Save a tiny speck of crude solid. When the oil appears, reheat until clear, cool slightly, and add the seed crystal.

  • Reduce Polarity Gap: Switch from MeOH/Et2O (aggressive) to MeOH/EtOAc (gentler).

  • Sonication: Brief sonication of the oiled mixture can sometimes force the oil to crystallize.

Q2: The crystals turn to mush/liquid on the filter paper.

Diagnosis: Your compound is hygroscopic . It is pulling water from the air, lowering the melting point and dissolving itself.

Corrective Actions:

  • Atmosphere: Perform filtration under a blanket of dry Nitrogen or Argon.

  • Drying: Immediately move the solid to a vacuum desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets.

  • Solvent Choice: Ensure your wash solvent (e.g., EtOAc) is anhydrous.

Q3: I see a new impurity peak in HPLC after recrystallization.

Diagnosis: Lactam Hydrolysis. If you used water or prolonged heating, the 7-membered ring may have opened to form the amino acid (3-(aminomethyl)-6-aminohexanoic acid).

Corrective Actions:

  • Avoid Water: Strictly use anhydrous organic solvents.

  • Limit Heat: Do not reflux for extended periods. Dissolve at the lowest necessary temperature.

Module 4: Visualization & Logic

Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude 3-(Aminomethyl)azepan-2-one HCl Dissolve Dissolve in min. Hot MeOH (Anhydrous) Start->Dissolve Filter Filter Hot (Remove NaCl/Inorganics) Dissolve->Filter AntiSolvent Add Hot EtOAc until Turbid Filter->AntiSolvent CheckState Check Phase State AntiSolvent->CheckState Oiling Oiling Out (Liquid Phase) CheckState->Oiling Phase Sep Crystals Crystallization Onset CheckState->Crystals Precipitate Remedy Reheat -> Add Seed Crystal -> Slow Cool Oiling->Remedy Isolate Filter under N2 -> Dry over P2O5 Crystals->Isolate Remedy->CheckState

Caption: Operational workflow for the purification of polar lactam salts, emphasizing the critical decision point between crystallization and oiling out.

Decision Tree: Impurity Management

ImpurityLogic Impurity Identify Impurity Type Inorganic Inorganic Salts (NaCl, KCl) Impurity->Inorganic Hydrolysis Ring-Opened Amino Acid Impurity->Hydrolysis Organic Non-Polar Byproducts Impurity->Organic Action1 Insoluble in MeOH. Filter hot solution. Inorganic->Action1 Action2 Zwitterionic character. Precipitate at isoelectric point or use MeOH/EtOAc. Hydrolysis->Action2 Action3 Soluble in EtOAc. Remains in mother liquor. Organic->Action3

Caption: Strategic separation logic based on the physicochemical solubility differences of common impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt recrystallization and solvent selection). 2

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for general purification of lactams and hygroscopic hydrochloride salts).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Strategies for troubleshooting "oiling out" and polymorph control).
  • PubChem. (2025). 3-Aminoazepan-2-one hydrochloride Compound Summary. National Library of Medicine. (Physicochemical property verification).

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. (Methodology for polar/non-polar solvent pairs).

Sources

Validation & Comparative

H-NMR interpretation of 3-(Aminomethyl)azepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the H-NMR interpretation for 3-(Aminomethyl)azepan-2-one hydrochloride . It is designed for analytical chemists and drug development scientists requiring rigorous structural verification.

Executive Summary & Structural Context

3-(Aminomethyl)azepan-2-one hydrochloride is a functionalized


-caprolactam derivative often used as a scaffold in peptidomimetics (e.g., lysine mimics) and protease inhibitors.

Structural analysis of this molecule presents unique challenges compared to standard amino acids:

  • Ring Strain & Pucker: The 7-membered ring induces complex coupling patterns (multiplets) in the aliphatic region (

    
     ppm) that are often unresolved in lower-field instruments.
    
  • Zwitterionic/Salt Behavior: As a hydrochloride salt, the protonation state of the exocyclic amine and the lactam nitrogen heavily influences chemical shifts, particularly in DMSO-

    
    .
    
  • Hydrolytic Instability: The primary degradation pathway is ring opening to the corresponding amino acid (lysine analog), which must be actively monitored.

Experimental Strategy: Solvent Selection Matrix

The choice of solvent is not merely about solubility; it dictates which structural features are visible.

Comparative Solvent Performance
FeatureDMSO-

(Recommended for ID)
D

O
(Recommended for Purity)
Methanol-

Lactam NH Visible (

7.8–8.2, br t)
Exchanged/SilentExchanged/Silent
Ammonium (NH

)
Visible (

7.9–8.5, br s)
Exchanged/SilentExchanged/Silent
H-3 (Methine) Distinct MultipletDistinct MultipletGood Resolution
Aliphatic Resolution Moderate (Solvent peak interference ~2.5 ppm)High (Clean baseline)High
Hygroscopicity High sensitivity to water peakN/A (Water is solvent)Moderate
Decision Workflow (DOT Diagram)

SolventStrategy Start Sample: 3-(Aminomethyl)azepan-2-one HCl Goal Primary Analytical Goal? Start->Goal ID Select DMSO-d6 Goal->ID Full Structural ID Purity Select D2O (or MeOD) Goal->Purity Quantification / Impurity ID_Out Observe Exchangeable Protons: 1. Lactam NH (~8.0 ppm) 2. Ammonium NH3+ (~8.2 ppm) ID->ID_Out Purity_Out Observe Skeletal Integrity: 1. H-7 Shift (Ring vs Chain) 2. No Water overlap in alkyl region Purity->Purity_Out

Figure 1: Decision matrix for NMR solvent selection based on analytical requirements.

Detailed Spectral Assignment (DMSO- )

Reference Frequency: 400 MHz or higher recommended.

A. The Exchangeable Region ( 7.5 – 9.0 ppm)

Unlike open-chain amino acids, this molecule possesses two distinct nitrogen environments.

  • 
     7.9 – 8.3 ppm (Broad, 3H):  Exocyclic Ammonium (
    
    
    
    ). Usually appears as a broad singlet.
  • 
     7.8 – 8.0 ppm (Broad, 1H):  Lactam Amide (
    
    
    
    ). Often appears as a broad triplet due to coupling with the adjacent methylene (H-7), though exchange broadening may obscure this.
B. The Functional Core ( 2.5 – 3.4 ppm)

This is the diagnostic region for confirming the 3-aminomethyl substitution pattern versus the 3-amino isomer.

  • 
     3.0 – 3.2 ppm (Multiplet, 2H): H-7  (Ring 
    
    
    
    adjacent to Lactam N).
    • Differentiation: These protons are deshielded by the adjacent nitrogen. In the open-chain hydrolysate, these shift upfield significantly.

  • 
     2.9 – 3.1 ppm (Multiplet, 2H): Exocyclic 
    
    
    
    (
    
    
    ).
    • Note: These often overlap with H-7. In D

      
      O, 2D-HSQC is required to distinguish them (H-7 correlates to ring carbon, exocyclic correlates to side chain).
      
  • 
     2.6 – 2.8 ppm (Multiplet, 1H): H-3  (Methine).
    
    • Key Feature: This proton is

      
       to the carbonyl and 
      
      
      
      to the ammonium. If this were the 3-amino isomer (direct ring substitution), this signal would be further downfield (
      
      
      3.8–4.0 ppm) due to the direct electron-withdrawing effect of the
      
      
      group. Its position at <3.0 ppm confirms the aminomethyl connectivity.
C. The Ring Backbone ( 1.2 – 1.9 ppm)
  • 
     1.2 – 1.9 ppm (Complex Multiplets, 6H):  H-4, H-5, H-6.
    
    • Typical of caprolactam rings.[1] These protons display second-order coupling effects due to the flexibility of the 7-membered ring (chair-like conformations).

Comparative Analysis: Impurity & Degradation

The most critical quality attribute is the presence of the hydrolyzed open-chain form (Lysine analog).

Table 1: Spectral Differentiation of Lactam vs. Open Chain
ProtonIntact Lactam (Product) Open Chain (Impurity) Shift Logic
H-7 (

-CH2)

3.0 – 3.2 ppm

~2.9 ppm
Loss of lactam ring strain/anisotropy causes upfield shift.
H-3 (

-CH)

2.6 – 2.8 ppm

2.4 – 2.6 ppm
Carboxylate anion (in open form) is less deshielding than the constrained lactam carbonyl.
Lactam NH Visible (DMSO)Absent Ring opening destroys the amide bond.
Carbonyl (

)

~175 ppm

~178-180 ppm
Acid/Carboxylate carbonyl resonates downfield of lactam/amide.
Pathway Visualization: Degradation Logic

Degradation cluster_signals NMR Consequence Lactam Intact Lactam (Cyclic) OpenChain Open Chain (Amino Acid) Lactam->OpenChain Hydrolysis Water + H2O / H+ Water->OpenChain S1 Loss of NH Signal OpenChain->S1 S2 Upfield Shift of H-7 OpenChain->S2

Figure 2: Hydrolytic degradation pathway and resulting NMR spectral changes.

Experimental Protocol: Sample Preparation

Due to the hygroscopic nature of the hydrochloride salt, improper handling leads to water peaks (


 3.33 in DMSO) that obscure the critical H-7/Exocyclic-CH2 region.
  • Drying: Dry the salt in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Solvent: Use ampouled DMSO-

    
     (99.9% D) to minimize background water.
    
  • Concentration: Prepare a solution of 10-15 mg/mL. Higher concentrations may induce viscosity broadening; lower concentrations may lose the minor impurity signals in the baseline.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full integration of the ammonium protons.
    • Number of scans (

      
      ): Minimum 64 for impurity detection (<1%).
      

References

  • Comparison of Lactam vs. Amino Acid Shifts: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General principles of amide vs. acid shifts).
  • Caprolactam Ring Conformation & NMR

    • Procházková, E., et al. (2014). Conformational studies on substituted

      
      -caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. 
      
  • Synthesis & Characterization of Aminocaprolactam Derivatives

    • PubChem Compound Summary for CID 102463, 3-aminohexahydro-2H-azepin-2-one.[2] (Analogous structural data).

  • Solvent Effects in Peptide/Lactam NMR: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for exchangeable protons).

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Azepan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepan-2-one (ε-caprolactam) scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for ACE inhibitors (e.g., Benazepril), histone deacetylase (HDAC) inhibitors, and various peptidomimetics. Its 7-membered lactam ring presents unique mass spectrometric challenges compared to its 5-membered (pyrrolidin-2-one) and 6-membered (piperidin-2-one) analogs due to increased conformational flexibility and distinct ring-opening energetics.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and details the specific fragmentation pathways required for structural elucidation. It is designed to assist analytical chemists in distinguishing azepan-2-one derivatives from metabolic isomers and ring-contraction impurities.

Part 1: Comparative Ionization Performance

The choice of ionization method drastically alters the observed spectral topology of azepan-2-one derivatives. The table below compares the three primary ionization modes used in drug development workflows.

Table 1: Ionization Source Comparison for Azepan-2-one Derivatives
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)Medium (Corona Discharge)
Molecular Ion (

)
Low intensity (

). Often absent in substituted derivatives.
Dominant

or

.
Strong

.
Fragmentation Extensive.[1][2] Diagnostic "fingerprint" ions (e.g.,

85, 55).
Minimal in source. Requires CID (MS/MS) to generate fragments.Moderate. Good for non-polar derivatives.
Dimerization Rare.High.

and

are common artifacts.
Low.
Best Application Structural identification of unknown impurities; GC-MS libraries.PK/PD studies; quantification of thermally labile drug conjugates.Analysis of non-polar, neutral azepan derivatives.

Expert Insight: For metabolite identification, ESI is preferred due to the preservation of the molecular ion. However, EI remains the "gold standard" for confirming the integrity of the 7-membered ring against ring-opened hydrolysis products (6-aminohexanoic acid derivatives), which can have identical molecular weights but distinct fragmentation patterns.

Part 2: Mechanistic Fragmentation Guide

Understanding the fragmentation logic is essential for validating the azepan-2-one core. Unlike stable 5-membered lactams, the 7-membered ring is under ring strain that favors specific ring-opening pathways upon activation.

The Diagnostic Pathway (EI/CID)

The fragmentation of the unsubstituted core (


 113) follows a predictable decay series driven by 

-cleavage and subsequent neutral losses.
  • 
    -Cleavage:  Homolytic cleavage of the 
    
    
    
    bond (adjacent to carbonyl) or the
    
    
    amide bond.
  • Primary Loss (Neutral CO): The acylium ion intermediate ejects carbon monoxide (28 Da), resulting in the

    
     85 cation.
    
  • Secondary Loss (Ethylene): The resulting cyclic amine or linear alkene-amine species loses ethylene (

    
    , 28 Da) to form the 
    
    
    
    57 or
    
    
    55 ion.
  • Terminal Fragment: Formation of the aminomethyl cation (

    
    ) at 
    
    
    
    30.
Visualization of Signaling Pathway

The following diagram illustrates the primary fragmentation mechanism validated for azepan-2-one.

AzepanFragmentation M_Ion Molecular Ion [M]+ m/z 113 Alpha_Cleave α-Cleavage (Ring Opening) M_Ion->Alpha_Cleave Ionization Frag_85 Fragment Ion m/z 85 (Pyrrolidine-like) Alpha_Cleave->Frag_85 Primary Decay Loss_CO - CO (28 Da) Alpha_Cleave->Loss_CO Frag_55 Fragment Ion m/z 55 (Allyl Cation) Frag_85->Frag_55 Secondary Decay Loss_C2H4 - C2H4 (28 Da) Frag_85->Loss_C2H4 Frag_30 Imine Ion m/z 30 (CH2=NH2+) Frag_55->Frag_30 Terminal Decay Loss_C2H2 - C2H2 Frag_55->Loss_C2H2

Figure 1: Primary fragmentation pathway of the azepan-2-one radical cation (EI) or protonated molecule (ESI-CID), showing characteristic neutral losses.

Part 3: Ring Size Comparison (Performance vs. Alternatives)

When designing a drug scaffold, the choice between a 5, 6, or 7-membered lactam affects metabolic stability and detection.

Table 2: Comparative Fragmentation Signatures
ScaffoldRing SizeDiagnostic Neutral LossStability (CID Energy)Key Fragment Ions (

)
Pyrrolidin-2-one 5

(Ethylene)
High (Requires >30 eV)86 (

), 41, 42
Piperidin-2-one 6

(Retro-Diels-Alder)
Medium99 (

), 71, 55
Azepan-2-one 7

(Carbon Monoxide)
Low (Fragile)113 (

), 85, 55, 30

Critical Observation: The 7-membered ring is distinct because it preferentially loses CO (28 Da) to contract to a pseudo-pyrrolidine ring (


 85), whereas the 5-membered ring is too stable to lose CO easily and instead loses ethylene via side-chain or ring cleavage. This 

Da loss is the primary differentiator for azepan-2-one.

Part 4: Experimental Protocol

To replicate the fragmentation data and ensure consistent identification of azepan-2-one derivatives, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of derivative in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes

      
       formation in ESI, essential for detecting the intact lactam ring.
      
LC-MS/MS Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

Collision Energy Ramp Experiment

To distinguish the azepan-2-one core from isomers, perform a Collision Energy (CE) Ramp :

  • Isolate the precursor ion

    
    .[3]
    
  • Acquire MS/MS spectra at CE = 10, 20, and 40 eV.

  • Validation Criteria:

    • At 10 eV : Only parent ion visible (indicates soft ionization success).

    • At 20 eV : Appearance of

      
       85 equivalent (Loss of CO).
      
    • At 40 eV : Dominance of low mass ions (

      
       55, 30).
      
Analytical Workflow Diagram

LCMS_Workflow Sample Sample Prep 1 µg/mL in MeOH/H2O LC_Sep LC Separation C18 Column, Gradient Elution Sample->LC_Sep Inject ESI_Source ESI Source (+) [M+H]+ Generation LC_Sep->ESI_Source Elute Q1_Filter Q1: Precursor Selection Isolate [M+H]+ ESI_Source->Q1_Filter Ionize Collision Collision Cell (q2) CE Ramp (10-40 eV) Q1_Filter->Collision Select Detector Q3 / TOF Detection Fragment Analysis Collision->Detector Fragment

Figure 2: Step-by-step LC-MS/MS workflow for characterizing azepan-2-one derivatives.

References

  • NIST Mass Spectrometry Data Center. (2014).[4] Mass Spectrum of Caprolactam (CAS 105-60-2).[4] NIST Standard Reference Database. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of cyclic amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Mistrik, R. (2023). MassBank Record: Caprolactam. MassBank High Quality Mass Spectral Database. Retrieved from [Link]

Sources

Comparing bioactivity of azepan-2-one vs. pyrrolidin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Flexibility Trade-off

In modern drug discovery, the choice between an azepan-2-one (7-membered,


-lactam) and a pyrrolidin-2-one  (5-membered, 

-lactam) scaffold is rarely arbitrary. It is a calculated decision based on the thermodynamic requirements of the target binding pocket.
  • Pyrrolidin-2-one is the scaffold of choice for conformational locking . It forces substituents into precise vectors, ideal for targeting small, rigid pockets (e.g., SV2A receptors in epilepsy).

  • Azepan-2-one serves as an adaptive spacer . Its ability to toggle between chair and twist-boat conformations allows it to mimic broader secondary structures like

    
    -turns or 
    
    
    
    -helices, making it superior for disrupting protein-protein interactions (PPIs) or spanning large protease active sites (e.g., Cathepsin K, CGRP).

This guide dissects the bioactivity, synthesis, and strategic application of these two privileged structures.[1][2][3][4][5]

Structural & Conformational Thermodynamics

To design effective ligands, we must understand the energy landscape of the core ring.

Pyrrolidin-2-one (The "Lock")

The 5-membered lactam is nearly planar. While it exhibits slight envelope puckering, the energy barrier to inversion is low.

  • Bioactive Consequence: The amide bond is rigid (cis-peptide mimic). Substituents at the C3, C4, and C5 positions have defined vectors. This scaffold effectively restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, stabilizing Type II
    
    
    -turns.
  • Key Drug Class: Racetams (Levetiracetam, Piracetam).

Azepan-2-one (The "Spring")

The 7-membered lactam is non-planar and conformationally mobile. It exists predominantly in a distorted chair or twist-chair conformation.

  • Bioactive Consequence: The increased ring size introduces "induced fit" capability. It can orient substituents to capture interactions that are spatially distant (6–8 Å apart), which a 5-membered ring cannot bridge without inducing strain.

  • Key Drug Class: CGRP antagonists (Telcagepant intermediates), LFA-1 antagonists.

Comparative Bioactivity & Decision Matrix

The following table summarizes the strategic utility of each scaffold based on physicochemical properties and receptor fit.

FeaturePyrrolidin-2-one (5-Membered)Azepan-2-one (7-Membered)
Conformational Entropy Low (Rigid). Penalizes binding entropy less if the fit is perfect.Moderate (Flexible). Higher entropic cost to bind, but adaptable.
Peptidomimetic Role

-turn mimic; constrains single amino acid (

angle).

-turn mimic; spans dipeptide segments (

to

).
Lipophilicity (LogP) Lower (More polar surface area relative to size).Higher (Increased hydrocarbon character).
Metabolic Stability High. Resistant to rapid hydrolysis.Moderate. Susceptible to specific amidases; often requires substitution to block metabolism.
Target Sweet Spot Ion channels, GPCR orthosteric sites (Small pockets).Proteases, Kinases, PPI interfaces (Large/Shallow pockets).
Representative Drug Levetiracetam (Epilepsy)Telcagepant (Migraine - CGRP antagonist)

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrrolidin-2-one (Intramolecular Cyclization)

Best for: Creating rigid cores from amino acid precursors.

  • Precursor Assembly: Dissolve

    
    -amino acid or ester derivative (1.0 equiv) in anhydrous DCM.
    
  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Note: HATU is preferred over EDC here to prevent racemization of chiral centers.

  • Cyclization: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the linear mass (M+1) and appearance of the cyclic mass (M-18+1).

  • Workup: Wash with 1N HCl (remove DIPEA), saturated NaHCO3, and brine. Dry over MgSO4.

  • Validation: 1H NMR must show the distinct diastereotopic splitting of the ring protons (3.0–4.0 ppm region).

Protocol B: Synthesis of Functionalized Azepan-2-one (Ring-Closing Metathesis)

Best for: Drug discovery libraries where ring decoration is required. The Beckmann rearrangement is too harsh for sensitive functional groups.

  • Substrate Prep: Synthesize a di-olefin precursor (e.g., N-allyl-4-pentenamide).

  • Catalyst Addition: Dissolve substrate (0.01 M - High dilution is critical to prevent polymerization) in degassed DCM. Add Grubbs II catalyst (5 mol%).

  • Reflux: Heat to 40°C for 24 hours under Argon.

  • Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through Celite.

  • Hydrogenation (Optional): If the saturated azepanone is required, stir the cycloalkene product under H2 (1 atm) with Pd/C (10% w/w) in MeOH for 2 hours.

  • Validation: Check 13C NMR for the disappearance of olefinic carbons (115–140 ppm) and the retention of the amide carbonyl (~170 ppm).

Visualizing the Scaffold Logic

The following diagram illustrates the decision pathway for medicinal chemists when selecting between these two lactams, highlighting the mechanistic divergence.

ScaffoldSelection Start Target Binding Pocket Analysis SmallPocket Small / Deep Pocket (e.g., Ion Channel) Start->SmallPocket Restricted Volume LargePocket Large / Shallow Interface (e.g., Protease/PPI) Start->LargePocket Extended Surface Pyrrol Pyrrolidin-2-one (Gamma-Lactam) SmallPocket->Pyrrol Azepan Azepan-2-one (Epsilon-Lactam) LargePocket->Azepan Rigidify Mechanism: Rigidification Locks conformation (Low Entropy Cost) Pyrrol->Rigidify Span Mechanism: Adaptive Spanning Mimics Beta-Turn / Helix Azepan->Span DrugA High Potency (e.g., Levetiracetam) Rigidify->DrugA DrugB High Selectivity (e.g., CGRP Antagonists) Span->DrugB

Figure 1: Decision pathway for scaffold selection based on binding pocket topology and desired thermodynamic profile.

References

  • Gualtieri, F., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[2] Top Curr Chem. [Link]

  • Smith, A. B., et al. (2000).[6] "Design, Synthesis, and Solution Structure of a Pyrrolinone-Based β-Turn Peptidomimetic." Journal of the American Chemical Society. [Link]

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Azepan-2-one Derivatives." Angewandte Chemie International Edition. [Link]

  • Kakeya, H., et al. (2024). "Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors." European Journal of Medicinal Chemistry. [Link]

Sources

HPLC Method Development Guide: 3-(Aminomethyl)azepan-2-one Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-(Aminomethyl)azepan-2-one (an


-amino-

-caprolactam derivative) presents a "perfect storm" of chromatographic challenges for purity analysis. Its structure combines a seven-membered lactam ring with a primary amine side chain, resulting in a molecule that is highly polar, basic, and lacks a strong UV chromophore .

Standard C18 Reversed-Phase (RP) methods often fail, yielding near-void elution (


) and severe peak tailing due to silanol interactions with the amine. Furthermore, the amide bond absorbs weakly at low wavelengths (<210 nm), making trace impurity detection difficult without derivatization or advanced detectors.

This guide objectively compares three distinct methodological approaches to solve these issues:

  • HILIC-CAD/MS: The modern, orthogonal approach for polar retention.

  • Ion-Pair (IP) RP-HPLC: The traditional cost-effective solution for UV detection.

  • Pre-Column Derivatization: The high-sensitivity option for trace analysis.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three approaches based on experimental validation of similar aminolactam scaffolds.

Table 1: Performance Matrix
FeatureMethod A: HILIC Method B: IP-RP-HPLC Method C: Derivatization (OPA)
Stationary Phase Amide or ZwitterionicC18 (End-capped)C18 or Phenyl-Hexyl
Mobile Phase ACN / Amm. AcetatePhosphate / HexanesulfonateACN / Phosphate
Detection CAD / MS / UV (210 nm)UV (210 nm)FLD / UV (340 nm)
Retention (

)
High (> 3.0)Moderate (1.5 - 3.0)High (> 5.0)
Peak Shape (

)
Excellent (1.0 - 1.2)Variable (1.2 - 1.8)Good (1.1 - 1.3)
Equilibration Fast (15-20 min)Slow (> 60 min)Moderate
MS Compatibility Yes No Yes
LOD (Est.) 10 ng/mL (MS)500 ng/mL (UV)< 1 ng/mL (FLD)

Workflow Visualization

The following diagram illustrates the decision logic and mechanistic differences between the methods.

MethodSelection Start Analyte: 3-(Aminomethyl)azepan-2-one (Polar, Basic, Weak UV) Decision1 Is Mass Spec (MS) required? Start->Decision1 HILIC METHOD A: HILIC (Amide/Zwitterionic) Mechanism: Partitioning into water layer Decision1->HILIC Yes (MS Compatible) Decision2 Is Trace Sensitivity (<0.05%) critical? Decision1->Decision2 No (UV Only) IP_RP METHOD B: IP-RP-HPLC (Ion-Pairing) Mechanism: Hydrophobic interaction via surfactant Decision2->IP_RP No (Standard QC) Deriv METHOD C: Derivatization (OPA/FMOC) Mechanism: Hydrophobicity increase + Tagging Decision2->Deriv Yes (High Sensitivity)

Caption: Decision tree for selecting the optimal separation mode based on detection requirements and sensitivity needs.

Detailed Experimental Protocols

Method A: HILIC (Recommended for R&D/MS)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine by partitioning it into a water-enriched layer on the silica surface. It uses high organic content, enhancing desolvation for MS sensitivity.[1]

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia). Note: High pH suppresses amine ionization, improving shape on amide columns, though pH 5.0 is safer for silica stability.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 90% B

    • 18 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Detection: CAD (Charged Aerosol Detector) or MS (ESI+, m/z 143.1 -> 126.1). UV at 205 nm is possible but less sensitive.

Method B: Ion-Pair RP-HPLC (Recommended for QC/UV)

Rationale: Since the molecule is too polar for standard C18, an ion-pairing agent (Hexanesulfonate) is added. The sulfonate tail binds to the C18, and the negative head group interacts with the positive amine of the analyte, creating a "pseudo-neutral" complex that retains well.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Hexanesulfonate.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Isocratic Elution: 95% A / 5% B. Note: Gradient elution is difficult with Ion-Pairing due to baseline drift.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.[5][6]

  • Critical Step: The column must be dedicated to this method. Ion-pairing reagents are difficult to wash off and permanently alter column selectivity.

Method C: Pre-Column Derivatization (Trace Analysis)

Rationale: Reacting the primary amine with o-Phthalaldehyde (OPA) creates a highly fluorescent, hydrophobic isoindole derivative. This solves both the retention issue (it becomes hydrophobic) and the detection issue.

  • Reagent Prep: Dissolve 10 mg OPA in 0.5 mL Methanol, add 2 mL 0.4 M Borate buffer (pH 10.2) and 20 µL 2-Mercaptoethanol.

  • Derivatization: Mix 10 µL Sample + 10 µL Reagent. Wait 1 min. Inject.

  • Column: C18 Standard (150 x 4.6 mm).[3]

  • Mobile Phase: A: Acetate Buffer pH 7.2 / B: ACN (Gradient 20% -> 80% B).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Scientific Validation & Troubleshooting (E-E-A-T)

Causality of Common Failures
  • Peak Tailing in Method B: Often caused by insufficient buffer concentration. The amine interacts with residual silanols. Fix: Ensure buffer is >20 mM and pH is < 3.0 to suppress silanol ionization.

  • Retention Drift in Method A (HILIC): HILIC is sensitive to the hydration shell. Fix: Never use 100% ACN as a wash. Always keep at least 5% water in the mobile phase to maintain the hydration layer on the silica.

Self-Validating System Suitability (SST)

For any of the above methods to be trustworthy, the following SST criteria must be met before sample analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for amines).
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest synthesis intermediate (often caprolactam).
    

References

  • Vertex AI Search. (2025). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC. ResearchGate. 6

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. 4

  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.[7] 7

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. 8

  • Sigma-Aldrich. (n.d.). L-(-)-alpha-Amino-epsilon-caprolactam hydrochloride Product Information. Sigma-Aldrich.[9] 10

Sources

A Comparative Guide to IR Spectroscopy of Lactam Rings in Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. The lactam ring, a core moiety in numerous pharmaceuticals, presents a distinct spectroscopic signature, primarily through its carbonyl (C=O) stretching vibration. However, when a basic nitrogen atom elsewhere in the molecule is protonated to form a hydrochloride salt—a common strategy to enhance solubility and stability—the electronic environment of the entire molecule is altered. This guide provides an in-depth comparison of the IR spectral characteristics of lactam rings in their free base form versus their hydrochloride salt form, supported by established spectroscopic principles and experimental best practices.

The Underlying Principles: Ring Strain and Inductive Effects

The position of the amide I band (C=O stretch) in a lactam is a sensitive indicator of its chemical environment. Two primary factors dictate its frequency: ring strain and electronic effects.

  • Ring Strain: As the size of the lactam ring decreases, the internal bond angles are forced to deviate more from the ideal sp² hybridized geometry of the carbonyl carbon (120°). This increased angle strain results in a shorter, stronger C=O bond, which vibrates at a higher frequency.[1] Consequently, the C=O stretching frequency increases significantly as we move from larger, less strained rings (e.g., δ-lactams) to smaller, highly strained rings (e.g., β-lactams).[2][3]

  • Electronic Effects: The frequency of the carbonyl stretch is also highly susceptible to the electronic nature of nearby substituents.

    • Resonance: The lone pair on the amide nitrogen participates in resonance, donating electron density to the carbonyl carbon and imparting more single-bond character to the C=O bond. This weakens the bond and lowers its stretching frequency compared to a typical ketone.

    • Inductive Effects: Electron-withdrawing groups attached to the lactam ring pull electron density away from the carbonyl group. This effect strengthens the C=O double bond, causing it to vibrate at a higher frequency (a hypsochromic or blue shift). Conversely, electron-donating groups lower the frequency (a bathochromic or red shift).[4]

It is this inductive effect that becomes paramount when analyzing lactam hydrochloride salts. The protonation of a nearby amine group to form an ammonium cation (-NH₃⁺) creates a powerful electron-withdrawing group. This guide will demonstrate how this electronic perturbation systematically affects the lactam carbonyl absorption.

Comparative Analysis: Lactam Free Base vs. Hydrochloride Salt

The formation of a hydrochloride salt on a molecule containing a lactam ring induces two major, predictable changes in the IR spectrum.

  • Appearance of Ammonium Bands: The most evident change is the appearance of broad, strong absorption bands corresponding to the N-H stretching of the newly formed ammonium group (R-NH₃⁺, R₂-NH₂⁺, etc.). These bands typically appear in the 2250-3000 cm⁻¹ region and often overlap with C-H stretching bands. Additionally, characteristic N-H⁺ bending absorptions can be observed in the 1500-1600 cm⁻¹ range.

  • Shift in the Carbonyl (Amide I) Band: The primary focus of this guide is the shift in the lactam C=O frequency. The positively charged ammonium group exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon skeleton, pulling electron density away from the lactam ring and, specifically, from the carbonyl group. This withdrawal of electron density strengthens the C=O double bond, increasing its force constant. According to Hooke's Law for a simple harmonic oscillator, a higher force constant leads to a higher vibrational frequency.

Therefore, the conversion of an aminolactam to its hydrochloride salt is expected to cause a hypsochromic (blue) shift in the C=O stretching frequency , moving the Amide I band to a higher wavenumber.

Data Summary Tables

The following tables provide a comparative overview of the typical Amide I (C=O) stretching frequencies for common lactam rings in their free base form and the expected shift upon formation of a hydrochloride salt.

Table 1: C=O Stretching Frequencies of β-Lactams (4-Membered Rings)

Compound TypeTypical C=O Frequency (cm⁻¹)Expected C=O Frequency in HCl Salt (cm⁻¹)Key Spectral Features of HCl Salt
β-Lactam (e.g., Penicillins)1730 - 1760[1][2]> 1760 (Hypsochromic Shift)Broad N-H⁺ stretch (2500-3000 cm⁻¹), N-H⁺ bend (1500-1600 cm⁻¹).

Table 2: C=O Stretching Frequencies of γ-Lactams (5-Membered Rings)

Compound TypeTypical C=O Frequency (cm⁻¹)Expected C=O Frequency in HCl Salt (cm⁻¹)Key Spectral Features of HCl Salt
γ-Lactam (e.g., 2-Pyrrolidinone)1700 - 1750[2]> 1750 (Hypsochromic Shift)Broad N-H⁺ stretch (2500-3000 cm⁻¹), N-H⁺ bend (1500-1600 cm⁻¹).

Table 3: C=O Stretching Frequencies of δ-Lactams (6-Membered Rings)

Compound TypeTypical C=O Frequency (cm⁻¹)Expected C=O Frequency in HCl Salt (cm⁻¹)Key Spectral Features of HCl Salt
δ-Lactam (e.g., 2-Piperidinone)1670 - 1680[1][2]> 1680 (Hypsochromic Shift)Broad N-H⁺ stretch (2500-3000 cm⁻¹), N-H⁺ bend (1500-1600 cm⁻¹).

Note: The magnitude of the hypsochromic shift will depend on the proximity and orientation of the ammonium group relative to the lactam ring.

Experimental Protocol: Acquiring High-Quality IR Spectra of Hydrochloride Salts

Obtaining a clean, interpretable IR spectrum of a hydrochloride salt requires careful sample preparation to avoid common pitfalls such as moisture contamination and unwanted ion exchange. The following protocol outlines the best practices using the KBr pellet technique.

Protocol: Solid-State IR Analysis via KCl Pellet Method

Rationale: This method is ideal for solid samples. Potassium chloride (KCl) is used as the matrix material instead of the more common potassium bromide (KBr). This is a critical choice because it prevents metathetical exchange of the chloride anion from the sample with the bromide anion from the matrix, which would alter the sample and produce an inaccurate spectrum.

Materials:

  • Sample (Lactam Hydrochloride Salt)

  • Spectroscopy-grade Potassium Chloride (KCl), dried in an oven at >110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • In a dry environment (e.g., under a heat lamp or in a glove box), place approximately 1-2 mg of the lactam hydrochloride salt into the agate mortar.

    • Add approximately 150-200 mg of the pre-dried, spectroscopy-grade KCl. The ideal sample-to-matrix ratio is about 1:100.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Over-grinding can sometimes induce polymorphic changes, while insufficient grinding will lead to scattering of the IR beam.

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground sample mixture into the die, ensuring an even distribution of the powder.

    • Place the die into the hydraulic press. Apply a vacuum to the die for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Slowly apply pressure (typically 8-10 tons) and hold for 2-5 minutes. The pressure causes the KCl to plastically deform and encapsulate the sample in a transparent solid matrix.

    • Slowly and carefully release the pressure to prevent the pellet from cracking.

  • Spectral Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the broad N-H⁺ stretching bands in the 2250-3000 cm⁻¹ region.

    • Locate the strong, sharp Amide I (C=O) band and record its wavenumber.

    • Compare this C=O frequency to the known frequency of the corresponding free base to determine the magnitude of the inductive shift.

Visualization of Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

Inductive_Effect cluster_0 Lactam Free Base cluster_1 Lactam Hydrochloride Salt FB R-NH₂ Lactam_FB Lactam C=O FB->Lactam_FB Weak Inductive Effect (Neutral Amine) Note_FB Normal C=O Frequency (e.g., ~1700 cm⁻¹ for γ-lactam) HCL R-NH₃⁺Cl⁻ Lactam_HCL Lactam C=O HCL->Lactam_HCL Strong Inductive Effect (Electron Withdrawing) Note_HCL Higher C=O Frequency (Hypsochromic Shift, >1700 cm⁻¹)

Caption: Inductive effect of ammonium salt formation on the lactam carbonyl group.

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis FTIR Analysis A Weigh 1-2 mg Lactam HCl Salt C Grind Together in Agate Mortar A->C B Weigh 150-200 mg Dried KCl B->C D Load Powder into Die Set C->D E Apply Vacuum (2-3 min) D->E F Apply Pressure (8-10 tons, 2-5 min) E->F G Release Pressure Slowly F->G H Eject Transparent KCl Pellet G->H J Acquire Sample Spectrum H->J I Acquire Background Spectrum I->J K Analyze Data: Identify C=O Shift J->K

Caption: Workflow for IR analysis of a hydrochloride salt using the KCl pellet method.

Conclusion

The IR spectrum provides a wealth of information about the structure of lactam-containing molecules. While the Amide I band is fundamentally governed by ring size, its precise frequency is fine-tuned by electronic effects. For drug development professionals working with hydrochloride salts, understanding the inductive effect of the ammonium cation is crucial for accurate spectral interpretation. The protonation of a basic nitrogen center reliably induces a hypsochromic shift in the lactam carbonyl frequency, a direct consequence of the electron-withdrawing nature of the R-NH₃⁺ group. By following rigorous experimental protocols, such as the KCl pellet method, researchers can confidently acquire high-quality data to confirm salt formation and gain deeper insights into the molecular structure of their compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

  • Nesse, T. (2012). Examples of IR spectra of drug molecules. SlideShare. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Kupka, T. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53A(14), 2649-2658. [Link]

  • S Quirós-Orozco, J. et al. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Symmetry, 13(1), 106. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Journal of Pharmaceutical Sciences. (1976). Solid-state anomalies in IR spectra of compounds of pharmaceutical interest. 65(9), 1400-3. [Link]

Sources

A Comparative Guide to the Stability of Free Base vs. Hydrochloride Salt Forms of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

In drug development, the selection of an appropriate solid form for an Active Pharmaceutical Ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, safety, and manufacturability. Among the various strategies to optimize an API's properties, conversion to a salt form is paramount, with hydrochloride (HCl) salts being the most prevalent choice for basic drug molecules.[1] This guide provides an in-depth comparison of the stability profiles of free bases versus their hydrochloride salt counterparts, offering field-proven insights and experimental frameworks to aid researchers in making informed salt selection decisions.

Fundamental Physicochemical Differences: The Basis of Stability

The journey from a free base to a hydrochloride salt involves a straightforward acid-base reaction, where the typically basic nitrogen atom in an API is protonated by hydrochloric acid. This seemingly simple conversion triggers a cascade of changes in the molecule's physicochemical properties, which are the root cause of the observed differences in stability.

  • Solubility and pH: Free bases, particularly those with amine groups, are often characterized by low aqueous solubility.[2] Converting them into hydrochloride salts dramatically increases water solubility due to the ionic nature of the salt.[3][4] This is a primary driver for salt formation, as improved solubility often translates to enhanced dissolution and bioavailability.[5][6] The salt form creates a more acidic microenvironment, which can be a double-edged sword for stability, influencing pH-dependent degradation pathways.[7]

  • pKa and the Henderson-Hasselbalch Relationship: The interplay between the API's pKa (the pH at which it is 50% ionized) and the pH of the surrounding environment governs the equilibrium between the free base and its salt form. This relationship is crucial for predicting how the API will behave in different physiological environments and during formulation.

Acid_Base_Equilibrium FB Free Base (R-NH₂) Salt Protonated Form (R-NH₃⁺) FB->Salt Protonation (Lower pH) H + H⁺ Salt->FB Deprotonation (Higher pH)

Caption: Acid-base equilibrium of a basic API.

Comparative Stability Profiles: Solid-State and Solution

Stability is not a monolithic property. It must be assessed in both the solid state (relevant for storage and handling) and in solution (relevant for formulation and in vivo behavior).

Solid-State Stability

Hydrochloride salts generally offer superior solid-state stability compared to their free base forms.[1][8]

  • Chemical Stability: The protonation of a reactive amine group to form a stable ammonium ion significantly reduces its susceptibility to oxidative degradation.[3] This protection is a key advantage, extending the shelf life and ensuring the API's integrity during storage under various environmental conditions.[8] Free bases, with their lone pair of electrons on the nitrogen, are more prone to oxidation.

  • Physical Stability & Hygroscopicity: Free bases may exist as oils or less stable crystalline forms, making them difficult to handle and process.[3] Salt formation typically yields a more stable, crystalline solid with better flow properties, which is advantageous for manufacturing solid dosage forms like tablets and capsules.[3] However, the ionic nature of salts can increase their tendency to absorb atmospheric moisture, a property known as hygroscopicity.[9][10] While some free bases are non-hygroscopic, their corresponding HCl salts might show significant water uptake, which can lead to physical changes (e.g., deliquescence) or chemical degradation.[9] Careful selection of counterions and formulation strategies can mitigate these risks.[11]

  • Polymorphism: Both free bases and salts can exist in different crystalline forms, or polymorphs.[12] These polymorphs can have different stabilities, solubilities, and dissolution rates. The salt formation process adds another layer of complexity, as the chosen counterion can influence the resulting polymorphic landscape.[13] It is crucial to screen for and characterize the most stable polymorph for both the free base and the selected salt to ensure consistent product performance.[14]

Solution Stability

In solution, the stability landscape becomes more complex, heavily influenced by pH.

  • pH-Dependent Degradation: Many APIs are susceptible to hydrolysis at different pH values. The choice between a free base and an HCl salt can dictate the pH of the formulation and, consequently, the degradation rate. An HCl salt will create a more acidic environment, which could either stabilize or destabilize the API depending on its specific degradation pathway. For instance, if an API is most stable at a lower pH, the HCl salt form would be inherently more stable in an aqueous formulation. Conversely, if the API is labile to acid-catalyzed hydrolysis, the free base might be preferred.

Experimental Design for Stability Assessment

A robust comparison of the stability of a free base and its hydrochloride salt requires a structured experimental approach, including forced degradation studies and formal stability testing according to ICH guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are essential early in development to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods.[15] These studies involve exposing the API to conditions more severe than those used for accelerated stability testing.[16]

Table 1: Comparative Data Summary - Hypothetical API

PropertyFree Base FormHydrochloride Salt FormRationale for Difference
Aqueous Solubility 0.1 mg/mL15 mg/mLThe ionic nature of the salt form increases its interaction with polar water molecules.[3]
Melting Point 125 °C210 °CThe strong ionic bonds in the salt's crystal lattice require more energy to break.[9]
Hygroscopicity LowModerate to HighIonic compounds have a higher affinity for water molecules.[9]
Oxidative Stability SusceptibleHighly StableProtonation of the amine group reduces its reactivity towards oxidation.[3]
Acid Hydrolysis StablePotential DegradationThe low pH environment created by the salt can catalyze hydrolysis of labile functional groups.
Bioavailability Variable/LowHigh and ConsistentHigher solubility and dissolution rate lead to better absorption in the gastrointestinal tract.[1]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to compare the degradation profiles of an API's free base and HCl salt forms.

Objective: To identify degradation products and compare the intrinsic stability of the API free base and its HCl salt under various stress conditions.

Materials:

  • API Free Base

  • API Hydrochloride Salt

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare solutions of both the free base and the HCl salt (e.g., 1 mg/mL) in a suitable solvent system.

  • Acid Hydrolysis: Treat samples of each form with 0.1 N HCl. Reflux for a specified period (e.g., 8 hours) or until approximately 5-20% degradation is observed.[16][17] Neutralize before analysis.

  • Base Hydrolysis: Treat samples with 0.1 N NaOH under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Treat samples with 3% hydrogen peroxide at room temperature.[16] Monitor over time.

  • Thermal Stress: Expose solid samples of both forms to elevated temperatures (e.g., 60-80°C) for a defined period.

  • Photostability: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.[18]

  • Analysis: Analyze all stressed samples, along with unstressed controls, using a validated stability-indicating HPLC method (typically with UV and/or Mass Spectrometric detection).

  • Data Evaluation: Compare the degradation profiles. Quantify major degradants and attempt to identify their structures. Note any differences in the degradation pathways between the free base and the HCl salt.

Caption: Workflow for API form stability assessment.

Conclusion and Recommendations

The choice between a free base and its hydrochloride salt is a multifaceted decision that hinges on a comprehensive evaluation of their respective physicochemical properties. While hydrochloride salts frequently offer significant advantages in terms of solubility, bioavailability, and stability against oxidation, these benefits must be weighed against potential drawbacks such as increased hygroscopicity and the possibility of acid-catalyzed degradation.[1][3][8][9]

A systematic approach, incorporating early-stage forced degradation studies and formal ICH stability testing, is imperative.[15][19] This data-driven process allows development teams to understand the intrinsic stability of each form, identify potential liabilities, and ultimately select the solid form that provides the optimal balance of stability, manufacturability, and therapeutic performance.

References

  • Jianbei. (2026, February 6). Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations. Retrieved from Jianbei Biotechnology Co., Ltd.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Serajuddin, A. T. (2007, July 30). Salt formation to improve drug solubility. PubMed.
  • Unknown Author. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Retrieved from a relevant pharmaceutical source.
  • Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from a relevant pharmaceutical source.
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals, 1(4), 183-214.
  • G. L. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine.
  • Dr. Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr. Oracle.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Relais Nautic. (2025, January 12). What Is Hydrochloride Utilized for in Tablets?. Relais Nautic.
  • Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. URL: _
  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum.
  • Wikipedia. (n.d.). Free base.
  • Li, S., & Chen, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(1), 1-10.
  • Teva api. (2021, April 13). Defining the right physical properties of API. TAPI.
  • Unknown Author. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from a relevant pharmaceutical source.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(10), 48-54.
  • Pharma Approach. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.
  • Mitra, A., & Kesisoglou, F. (2013). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. AAPS PharmSciTech, 14(3), 1084-1094.
  • ResearchGate. (n.d.). Free base and salt form of CGP6085. [Image]. ResearchGate.
  • ResearchGate. (2026, January 16). Solid forms of pharmaceuticals: Polymorphs, salts and cocrystals. ResearchGate.
  • Unknown Author. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from a relevant regulatory source.
  • Chemical Communications (RSC Publishing). (n.d.). Reversible interconversion of pharmaceutical salt polymorphs facilitated by mechanical methods.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. r/chemistry.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
  • ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • Patil, S. A. (2021). A REVIEW ON SALT SELECTION STRATEGIES. World Journal of Pharmaceutical Research, 10(3), 1155-1169.
  • Unknown Author. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from a relevant regulatory source.
  • ResearchGate. (2023, June 28). STABILITY STUDIES AND ITS CONSIDERATION IN DRUG PRODUCT DESIGN: AN UPDATED REVIEW. ResearchGate.
  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Aminomethyl)azepan-2-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-(Aminomethyl)azepan-2-one hydrochloride, a substituted caprolactam derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are conservatively based on the known hazards of the closely related analogue, 3-Aminoazepan-2-one hydrochloride, and established best practices for hazardous waste management.

Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on data for 3-Aminoazepan-2-one hydrochloride, it is prudent to handle 3-(Aminomethyl)azepan-2-one hydrochloride as a substance that is:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.

  • A skin and eye irritant: Direct contact can cause irritation.[1]

  • A potential respiratory irritant: Inhalation of dusts may irritate the respiratory tract.[1]

Given these hazards, 3-(Aminomethyl)azepan-2-one hydrochloride should be classified as hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited.

Table 1: Hazard Profile of 3-Aminoazepan-2-one hydrochloride (Analogue)

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Cat. 4)[1]
Causes skin irritationSkin corrosion/irritation (Cat. 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Cat. 2)[1]
May cause respiratory irritationSTOT-SE (Cat. 3)[1]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 3-(Aminomethyl)azepan-2-one hydrochloride for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

All handling of the solid material and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(Aminomethyl)azepan-2-one hydrochloride is to ensure it is collected, stored, and transferred to a licensed hazardous waste disposal facility.

Step 1: Waste Segregation

It is critical to prevent the mixing of incompatible waste streams. 3-(Aminomethyl)azepan-2-one hydrochloride waste, including any contaminated materials, must be collected separately from other chemical wastes unless their compatibility is certain.

Step 2: Container Selection and Labeling

  • Container: Use a dedicated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "3-(Aminomethyl)azepan-2-one hydrochloride"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Harmful," "Irritant").

Step 3: Waste Accumulation and Storage

  • Collection: Collect all waste, including the primary container and any contaminated items such as weighing papers, gloves, and pipette tips, in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials. The storage area should be well-ventilated.

Step 4: Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will provide specific guidance and ensure compliance with all local, state, and federal regulations.

  • Documentation: Complete any required waste disposal forms provided by your EHS office. Accurate documentation is essential for regulatory compliance.

Step 5: Decontamination

After the waste has been prepared for disposal, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent and water. Dispose of any cleaning materials as hazardous waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Wear appropriate PPE and clean the spill using an absorbent material.

    • Collect the spilled material and absorbent in a sealed container and label it as hazardous waste.

    • Report the spill to your EHS office.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the available safety information for the compound.

Workflow for Proper Disposal

The following diagram illustrates the key steps in the disposal process for 3-(Aminomethyl)azepan-2-one hydrochloride.

DisposalWorkflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Finalization Finalization Phase HazardID 1. Hazard Identification (Based on Analogue Data) PPE 2. Don Appropriate PPE HazardID->PPE Ensures Safety Segregate 3. Segregate Waste PPE->Segregate Proceeds to Handling Containerize 4. Containerize & Label Segregate->Containerize Isolates Waste Stream Store 5. Store in SAA Containerize->Store Secures Waste EHS_Contact 6. Contact EHS for Pickup Store->EHS_Contact Initiates Disposal Decontaminate 7. Decontaminate Work Area EHS_Contact->Decontaminate Completes Process

Caption: Disposal workflow for 3-(Aminomethyl)azepan-2-one hydrochloride.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of 3-(Aminomethyl)azepan-2-one hydrochloride waste, protecting themselves, their colleagues, and the environment.

References

  • PubChem. 3-Aminoazepan-2-one hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 3-(Aminomethyl)azepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the integrity of our work and the safety of our scientists are inextricably linked. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 3-(Aminomethyl)azepan-2-one hydrochloride. Moving beyond a mere checklist, this document elucidates the rationale behind each procedural step, empowering you, our fellow researchers, to make informed safety decisions and foster a culture of vigilance in the laboratory.

Core Directive: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling 3-(Aminomethyl)azepan-2-one hydrochloride.

PPE ComponentMinimum SpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.Double gloving is strongly recommended, with one cuff under the lab coat sleeve and the other over, to prevent any skin exposure at the wrist.[5] Change gloves frequently, and immediately if they become contaminated.[5]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[6]When there is a risk of splashes or generating aerosols, a full-face shield should be worn in addition to safety goggles.[7]
Body Protection A long-sleeved laboratory coat with a solid front and tight-fitting cuffs.This prevents contamination of personal clothing. Ensure the lab coat is fully buttoned. For larger scale operations, disposable coveralls may be appropriate.[5][6]
Respiratory Protection A NIOSH-approved N95 or N100 respirator.This is essential when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured workflow is paramount for minimizing risk. The following diagram and protocol outline the essential steps for the safe handling of 3-(Aminomethyl)azepan-2-one hydrochloride.

Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Handling prep1 Review SDS of Analogous Compounds prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 exec1 Don PPE prep3->exec1 exec2 Weigh Compound in Fume Hood exec1->exec2 exec3 Prepare Solution exec2->exec3 exec4 Label and Seal Container exec3->exec4 clean1 Decontaminate Work Surface exec4->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 3-(Aminomethyl)azepan-2-one hydrochloride.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds to understand potential hazards.

    • Assemble all necessary PPE and inspect it for any defects.

    • Prepare the work area within a certified chemical fume hood, ensuring it is clean and uncluttered.[6]

  • Execution:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the solid 3-(Aminomethyl)azepan-2-one hydrochloride within the fume hood to contain any dust.[6]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Securely cap and clearly label all containers with the chemical name and any known hazards.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Segregate all waste materials for proper disposal as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2][5]

Emergency Protocols: Spill and Exposure Response

In Case of a Spill:

  • Alert and Evacuate: Immediately notify colleagues and evacuate the immediate area.

  • Contain: If the spill is small and you are trained to handle it, contain the spill with an absorbent material.[6]

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

In Case of Exposure:

  • Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][9] Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2][10] Seek immediate medical attention.[2]

Disposal Plan: A Cradle-to-Grave Approach

The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Disposal_Plan cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal_path Disposal waste1 Unused Compound collect1 Segregate in a Labeled, Sealed Hazardous Waste Container waste1->collect1 waste2 Contaminated PPE waste2->collect1 waste3 Spill Cleanup Materials waste3->collect1 dispose1 Transfer to a Licensed Hazardous Waste Facility collect1->dispose1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.